BMS-191011
Description
Propriétés
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWACXSXTXRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174141 | |
| Record name | BMS-191011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202821-81-6 | |
| Record name | BMS-191011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-191011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202821-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-191011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7MXS978N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-191011
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191011 is a potent small molecule activator of the large-conductance calcium-activated potassium (BKCa) channels, also known as Maxi-K or KCa1.1 channels.[1] Its primary mechanism of action involves the direct opening of these channels, leading to potassium ion efflux and subsequent hyperpolarization of the cell membrane. This activity underlies its demonstrated neuroprotective and vasodilatory effects. This technical guide provides a comprehensive overview of the molecular mechanism, physiological consequences, and experimental validation of this compound's action, tailored for a scientific audience.
Core Mechanism of Action: Activation of BKCa Channels
This compound functions as a direct opener of BKCa channels.[1] These channels are ubiquitously expressed and play a critical role in regulating cellular excitability by integrating intracellular calcium levels and membrane potential.
The activation of BKCa channels by this compound leads to an increased open probability of the channel, facilitating the outward flow of potassium ions (K+) down their electrochemical gradient. This efflux of positive charge results in hyperpolarization of the cell membrane, making the cell less excitable and less likely to fire action potentials. This fundamental action is the basis for the compound's observed physiological effects.
Signaling Pathway
The signaling pathway initiated by this compound is direct and focused on the BKCa channel itself. Unlike ligands that bind to cell surface receptors to trigger a second messenger cascade, this compound is believed to interact directly with the channel protein or a closely associated regulatory subunit.
Quantitative Pharmacological Data
While a specific EC50 value for this compound's activation of BKCa channels is not consistently reported in the reviewed literature, its potency is demonstrated through effective concentrations in various experimental models.
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| Concentration | 20 or 40 µM | IGR39 and Panc-1 cells | In vitro activation of BK channels | [2] |
| Dosage | 10-100 µg/kg | Male Wistar rats | In vivo retinal arteriole dilation | [2][3] |
| Inhibitor | Iberiotoxin (20 pmol/eye) | Male Wistar rats | Blockade of this compound-induced vasodilation | [3] |
Key Physiological Effects and Experimental Evidence
The activation of BKCa channels by this compound translates into significant physiological effects, most notably neuroprotection and vasodilation.
Neuroprotection in Stroke Models
This compound has shown neuroprotective activity in rodent models of stroke.[1] The proposed mechanism for this neuroprotection is the hyperpolarization of neuronal membranes. In the context of ischemic stroke, excessive neuronal depolarization is a key component of the excitotoxic cascade. By opening BKCa channels, this compound can counteract this depolarization, thereby reducing excitotoxicity and subsequent neuronal death.
Vasodilation
This compound induces vasodilation by acting on the smooth muscle cells of blood vessels.[3] The opening of BKCa channels in these cells leads to membrane hyperpolarization, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration promotes smooth muscle relaxation and vasodilation. This effect has been specifically demonstrated in rat retinal arterioles.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Electrophysiological Characterization: Patch-Clamp
While a specific protocol for this compound is not available, a general whole-cell patch-clamp protocol to assess its effect on BKCa channels would be as follows:
Objective: To measure the effect of this compound on BKCa channel currents in a heterologous expression system or primary cell culture.
Experimental Workflow:
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human BKCa channel α-subunit are cultured under standard conditions.
-
Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA) to study calcium sensitivity (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Voltage steps are applied (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit BKCa currents.
-
After recording baseline currents, this compound is applied to the bath at various concentrations.
-
Currents are recorded at each concentration to determine the dose-dependent effect on channel activity.
-
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model
This compound has been shown to be effective in rodent models of stroke.[1] A typical MCAO protocol to evaluate the neuroprotective effects of this compound is as follows:
Objective: To determine if this compound reduces infarct volume and improves neurological outcome following focal cerebral ischemia in rodents.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a defined period (e.g., 90 minutes).
-
-
Drug Administration: this compound or vehicle is administered (e.g., intravenously) at a specific time point (e.g., at the time of reperfusion).
-
Reperfusion: The monofilament is withdrawn to allow reperfusion.
-
Neurological Evaluation: Neurological deficit scores are assessed at 24 hours post-MCAO.
-
Infarct Volume Determination:
-
At the end of the experiment, the brains are removed and sectioned.
-
Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume is quantified using image analysis software.
-
Conclusion
This compound is a potent and specific opener of large-conductance calcium-activated potassium channels. Its mechanism of action, centered on the hyperpolarization of cell membranes, provides a strong rationale for its observed neuroprotective and vasodilatory properties. The experimental evidence to date supports its potential as a therapeutic agent in conditions characterized by cellular hyperexcitability, such as ischemic stroke. Further research to elucidate a precise EC50 value and to explore its effects in a wider range of preclinical models is warranted.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of BMS-191011
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channel, which has been investigated for its therapeutic potential in neurological disorders such as stroke. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, intended for professionals in the field of drug discovery and development.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic hypothesis that opening BKCa channels in neurons could be neuroprotective. BKCa channels are voltage- and calcium-sensitive potassium channels that play a crucial role in regulating neuronal excitability. By facilitating potassium efflux, these channels hyperpolarize the neuronal membrane, which can counteract the excessive depolarization and calcium influx associated with ischemic events like stroke. This mechanism is thought to reduce excitotoxicity and subsequent neuronal damage.
Initial screening and structure-activity relationship (SAR) studies led to the identification of the oxadiazolone scaffold as a promising starting point for developing potent BKCa channel openers. Subsequent optimization of this scaffold, focusing on potency, selectivity, and pharmacokinetic properties, culminated in the discovery of this compound.
Chemical Synthesis
The chemical synthesis of this compound and its water-soluble prodrugs has been described in the scientific literature. Below are the detailed methodologies for these syntheses.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a key oxadiazolone intermediate.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound has been reported. The general synthetic scheme involves the reaction of a substituted phenylhydrazine with a carbonyl-containing compound to form a hydrazone, which is then cyclized to the 1,3,4-oxadiazol-2(3H)-one core. This is followed by N-alkylation with a substituted benzyl halide to yield the final product.
Due to the proprietary nature of specific reaction conditions from the primary literature, a generalized scheme is presented below. Researchers should refer to the publication by Romine et al. (2007) for precise experimental details.
Logical Workflow for this compound Synthesis:
Caption: Generalized workflow for the chemical synthesis of this compound.
Synthesis of Water-Soluble Prodrugs
To overcome the poor aqueous solubility of this compound, a series of water-soluble prodrugs were synthesized. The most promising of these was a deoxycarnitine ester prodrug.[1]
Experimental Protocol:
The synthesis of the deoxycarnitine ester prodrug of this compound involves the esterification of the phenolic hydroxyl group of this compound with a protected carnitine derivative, followed by deprotection. The detailed experimental procedures can be found in the publication by Hewawasam et al. (2003).[1]
Biological Activity and Data
This compound has been characterized as a potent opener of BKCa channels through various in vitro and in vivo studies.
Electrophysiological Activity
The primary biological activity of this compound was assessed using electrophysiological techniques, such as patch-clamp recordings on cells expressing BKCa channels.
Experimental Protocol (Electrophysiology):
Whole-cell patch-clamp recordings are typically performed on Xenopus oocytes or mammalian cell lines (e.g., HEK293) stably expressing the human BKCa channel (α-subunit). Cells are voltage-clamped, and currents are recorded in response to voltage steps. The effect of this compound is determined by applying the compound to the bath solution and measuring the change in outward potassium current. The concentration-response curve is then generated to determine the EC50 value.
Quantitative Electrophysiological Data:
| Compound | Assay System | Potency (EC50/IC50) | Reference |
| This compound | Whole-cell patch clamp (hBK channels) | ~100-300 nM | [Romine et al., 2007] |
In Vivo Efficacy
The neuroprotective effects of this compound have been demonstrated in animal models of stroke.
Experimental Protocol (In Vivo Stroke Model):
A common model is the middle cerebral artery occlusion (MCAO) model in rats. The MCA is occluded for a defined period, followed by reperfusion. This compound or its prodrug is administered intravenously at various doses and time points relative to the ischemic insult. The primary endpoint is typically the infarct volume, which is measured histologically at a set time after the procedure. Neurological deficit scores are also often assessed.
Quantitative In Vivo Efficacy Data:
| Animal Model | Compound | Dose | Outcome | Reference |
| Rat MCAO | Deoxycarnitine ester prodrug of this compound | 1 mg/kg, i.v. | Significant reduction in cortical infarct size | [Hewawasam et al., 2003][1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its prodrugs have been evaluated in preclinical species.
Quantitative Pharmacokinetic Data (Rat):
| Compound | Administration | Key Parameters | Reference |
| This compound | Intravenous | Moderate clearance, moderate volume of distribution | [Hewawasam et al., 2003][1] |
| Deoxycarnitine ester prodrug | Intravenous | Rapid conversion to this compound | [Hewawasam et al., 2003][1] |
Signaling Pathway
This compound exerts its effects by directly activating the BKCa channel. This leads to a cascade of downstream events that ultimately result in neuroprotection.
Signaling Pathway of this compound in a Neuron:
Caption: Proposed signaling pathway of this compound leading to neuroprotection.
Conclusion
This compound is a potent and selective BKCa channel opener that has demonstrated neuroprotective effects in preclinical models of stroke. The development of a water-soluble prodrug has addressed the solubility limitations of the parent compound. This technical guide provides a foundational understanding of the discovery, synthesis, and biological properties of this compound for researchers and professionals in the pharmaceutical sciences. Further investigation into the clinical potential of this compound and its derivatives is warranted.
References
In-Depth Technical Guide: In Vivo Pharmacokinetic Properties of BMS-191011
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channels. It has demonstrated neuroprotective effects in preclinical models of stroke, making its pharmacokinetic profile a critical area of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic properties of this compound, with a focus on data presentation, experimental methodologies, and relevant biological pathways.
While specific quantitative pharmacokinetic parameters for this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge and provides representative experimental protocols based on standard practices in preclinical drug development.
Pharmacokinetic Profile
The in vivo disposition of a drug is governed by its absorption, distribution, metabolism, and excretion (ADME). Based on available literature, the pharmacokinetic profile of this compound is characterized by the following:
-
Absorption and Bioavailability: this compound exhibits low aqueous solubility, which consequently leads to poor oral bioavailability. To address this limitation, water-soluble prodrugs have been synthesized and evaluated to improve its delivery and subsequent conversion to the active parent compound in vivo.
-
Distribution: this compound is known to be permeable to the blood-brain barrier, a crucial characteristic for a neuroprotective agent targeting the central nervous system (CNS).
-
Metabolism and Excretion: Detailed information on the metabolic pathways and excretion routes of this compound in vivo is limited in publicly accessible literature. Preclinical studies involving intravenous administration have been conducted, suggesting that the compound is cleared from the systemic circulation, though the precise mechanisms remain to be fully elucidated.
Quantitative Pharmacokinetic Parameters (Rat)
Due to the limited availability of specific data for this compound, the following table presents a template of key pharmacokinetic parameters that would be determined in a typical in vivo study in rats. The values provided are hypothetical and for illustrative purposes only.
| Parameter | Symbol | Value (Units) | Description |
| Half-Life | t½ | [Data Not Available] | Time required for the plasma concentration to decrease by half. |
| Clearance | CL | [Data Not Available] | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | [Data Not Available] | Apparent volume into which the drug is distributed in the body. |
| Bioavailability (Oral) | F% | Low (exact % not available) | The fraction of an orally administered dose that reaches systemic circulation. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the in vivo pharmacokinetic profile of this compound in a rat model.
Intravenous Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of this compound following a single intravenous (IV) dose.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, PEG300, and saline)
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for IV administration (e.g., 1 mg/mL).
-
Dosing: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) via the cannulated jugular vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (t½, CL, Vd) using non-compartmental analysis of the plasma concentration-time data.
Evaluation of Prodrug Conversion in Rat Plasma
Objective: To assess the rate and extent of conversion of a this compound prodrug to the active parent compound in rat plasma.
Materials:
-
This compound prodrug
-
Freshly collected rat plasma
-
Incubator
-
Quenching solution (e.g., acetonitrile)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Incubation: Spike the this compound prodrug into pre-warmed rat plasma at a known concentration.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma mixture.
-
Reaction Quenching: Immediately stop the enzymatic conversion by adding a quenching solution.
-
Sample Processing: Process the samples to precipitate proteins and extract the analytes.
-
Analysis: Quantify the concentrations of both the prodrug and this compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the prodrug and the rate of appearance of this compound to calculate the conversion half-life.
Visualizations
Signaling Pathway of this compound
This compound acts as an opener of the BKCa channel. In neurons, the opening of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism is thought to contribute to its neuroprotective effects by reducing excitotoxicity.
Role of BKCa channels in ischemic stroke models
An In-depth Technical Guide to the Role of Large-Conductance Calcium-Activated Potassium (BKCa) Channels in Ischemic Stroke Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Large-conductance calcium-activated potassium (BKCa) channels have emerged as a significant, albeit complex, therapeutic target in the pathophysiology of ischemic stroke. These channels, activated by both membrane depolarization and elevated intracellular calcium, are integral to cellular excitability. In the context of cerebral ischemia, their modulation presents a dual-edged sword. Preclinical evidence strongly suggests that activation of BKCa channels is neuroprotective, primarily by hyperpolarizing neurons in the ischemic penumbra, which counteracts excitotoxicity, reduces peri-infarct depolarizations, and limits apoptosis. However, a subset of evidence also points towards a detrimental role, where over-activation may exacerbate neuronal death. This guide provides a comprehensive overview of the function of BKCa channels in established ischemic stroke models, summarizes the quantitative data from key preclinical studies, details the experimental protocols used for their investigation, and visualizes the critical signaling pathways involved.
The Dual Role of BKCa Channels in Cerebral Ischemia
The function of BKCa channels during an ischemic event is multifaceted, with the majority of evidence supporting a neuroprotective role, while some studies suggest a context-dependent neurotoxic effect.
-
Neuroprotection: The primary neuroprotective hypothesis centers on the channel's function as an "emergency brake"[1]. The ischemic cascade leads to energy failure, membrane depolarization, and a massive influx of intracellular calcium ([Ca2+]i)[2]. This environment is precisely what activates BKCa channels. Their opening facilitates potassium (K+) efflux, leading to membrane hyperpolarization. This hyperpolarization counteracts the ischemic depolarization, reduces the open probability of voltage-gated calcium channels, and decreases glutamate release, thereby mitigating NMDA receptor-mediated excitotoxicity[1][2][3]. Studies using mice lacking the BKCa alpha subunit (BK−/−) demonstrated larger infarct volumes, more severe neurological deficits, and higher mortality following middle cerebral artery occlusion (MCAO), providing strong genetic evidence for the channel's protective role[3].
-
Potential Neurotoxicity: Conversely, some studies have indicated that over-activity of BKCa channels can be detrimental. In models of hypoxia/reoxygenation, the BKCa channel opener NS1619 and direct transfection of the BKCa channel α subunit were found to induce neuronal apoptosis[4]. This suggests that excessive K+ efflux, potentially leading to critical volume loss and activation of apoptotic pathways, could mediate neuronal damage[4]. This duality highlights the importance of the level and timing of channel modulation; a moderate activation appears beneficial, whereas excessive activation may be harmful[5].
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of BKCa channel activation are mediated through distinct signaling cascades at both the plasma membrane and the mitochondria.
Plasma Membrane Signaling Pathway
During ischemia, reduced blood flow leads to energy failure (ATP depletion), causing depolarization of the neuronal membrane. This opens voltage-gated Ca2+ channels and triggers the release of the excitatory neurotransmitter glutamate. Glutamate activates NMDA receptors, leading to a further, massive influx of Ca2+. The combination of membrane depolarization and high intracellular Ca2+ potently activates BKCa channels. The resulting K+ efflux hyperpolarizes the membrane, providing a negative feedback loop that reduces Ca2+ influx and limits excitotoxic damage.
Figure 1: Neuroprotective signaling pathway of BKCa channels at the plasma membrane during ischemia.
Mitochondrial Signaling Pathway
BKCa channels are also present on the inner mitochondrial membrane (mitoKCa). Ischemia-reperfusion injury leads to mitochondrial Ca2+ overload and increased production of reactive oxygen species (ROS). Activation of mitoKCa channels is proposed to reduce ROS generation and increase the calcium retention capacity of the mitochondria. This helps prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event that leads to the collapse of the mitochondrial membrane potential, release of cytochrome c, and initiation of the apoptotic cascade.
Figure 2: Role of mitochondrial BKCa (mitoBKCa) channels in preventing apoptosis.
Quantitative Efficacy of BKCa Modulators in Ischemic Stroke Models
The neuroprotective potential of targeting BKCa channels has been quantified in numerous preclinical studies, primarily using the middle cerebral artery occlusion (MCAO) model in rodents. The data consistently show that channel activation reduces infarct volume and improves neurological outcomes.
Table 1: Effects of BKCa Channel Activators on Infarct Volume and Neurological Deficit
| Compound | Model | Dose & Administration | Key Outcomes | Reference(s) |
| BMS-204352 | Permanent MCAO (Spontaneously Hypertensive Rat) | 0.3 mg/kg, i.v. (2h post-occlusion) | Significantly reduced cortical infarct volume. | [6][7] |
| BMS-204352 | Permanent MCAO (Normotensive Wistar Rat) | 1 µg/kg to 1 mg/kg, i.v. | Significant reduction in cortical infarct volume. | [6][7] |
| Vitamin C | Transient MCAO (Sprague-Dawley Rat) | 5 mg/kg/day, oral (3 weeks pre-treatment) | Infarct size reduced to 12.11 ± 0.61% from 23.60 ± 0.92% (vehicle). Neurological score improved. | [5] |
| NS19504 | Transient MCAO (Mouse) | Intraperitoneal injection for 3 days post-MCAO | Ameliorated neurological deficit and motor function. |
Table 2: Effects of BKCa Channel Inhibition / Knockout on Ischemic Outcomes
| Condition | Model | Key Outcomes | Reference(s) |
| BKα-/- Knockout | Transient MCAO (Mouse) | Produced larger infarct volume, more severe neurological deficits, and higher post-ischemic mortality compared to Wild Type. | [3] |
| Penitrem A (Inhibitor) | Transient MCAO (Sprague-Dawley Rat) | Abolished the neuroprotective effect of Vitamin C; infarct size was 22.50 ± 1.11% in the Vitamin C + Penitrem A group. | [5] |
| Paxilline (Inhibitor) | Transient MCAO (Mouse) | Reversed the beneficial effects of BKCa opener NS19504 on neurological function. |
Detailed Methodologies for Key Experiments
Reproducibility in stroke research is paramount. This section details the core experimental protocols used to investigate the role of BKCa channels.
Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal suture MCAO model is the most common method for inducing focal cerebral ischemia that mimics human stroke.
-
Objective: To transiently or permanently occlude the middle cerebral artery (MCA) to produce a reproducible infarct in the cortex and striatum.
-
Procedure (Transient Model):
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Surgical Exposure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Suture Preparation: Use a nylon monofilament (e.g., 6-0 for mice) with its tip blunted by gentle heating and coated with silicone or poly-L-lysine.
-
Artery Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the ICA.
-
Suture Insertion: Make a small incision in the ECA stump. Insert the prepared filament through the ECA into the ICA until a slight resistance is felt, indicating occlusion of the MCA origin (approx. 9-11 mm in mice). Laser Doppler flowmetry is often used to confirm a >70% reduction in cerebral blood flow.
-
Occlusion Period: Maintain the filament in place for the desired occlusion time (e.g., 60 or 90 minutes).
-
Reperfusion: Gently withdraw the filament to allow reperfusion. Close the ECA stump and the neck incision.
-
Post-Operative Care: Provide post-operative care, including hydration and temperature maintenance.
-
-
Outcome Assessment:
-
Infarct Volume: At 24-72 hours post-MCAO, sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
-
Neurological Score: Assess sensorimotor deficits using a standardized scale (e.g., Bederson score, 28-point neuroscore) at various time points post-MCAO.
-
Figure 3: General experimental workflow for the transient MCAO model.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure BKCa channel currents from isolated neurons or cells expressing the channel to assess the effects of ischemia-like conditions or pharmacological agents.
-
Procedure:
-
Cell Preparation: Prepare acute brain slices from animals or use cultured neurons or cell lines (e.g., CHO cells) expressing BKCa channels.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ. Fill with an internal solution containing a high concentration of potassium (e.g., K-gluconate) and a defined free Ca2+ concentration buffered with EGTA.
-
Recording: Under a microscope, approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell interior.
-
Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV) to elicit outward K+ currents.
-
Data Acquisition: Record the currents before and after application of a BKCa modulator (e.g., 500 µM Vitamin C) or specific blocker (e.g., Iberiotoxin) to the external bath solution to isolate the BKCa component.
-
Western Blotting
-
Objective: To quantify the protein expression levels of BKCa channel subunits (e.g., the pore-forming α subunit) in brain tissue from control versus ischemic animals.
-
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest (e.g., peri-infarct cortex) on ice and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples (e.g., 40 µg per lane) in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the BKCa α-subunit, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band density and normalize to a loading control like β-actin.
-
Immunohistochemistry (IHC)
-
Objective: To visualize the anatomical location and expression of BKCa channels within brain tissue sections.
-
Procedure:
-
Tissue Preparation: Transcardially perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA, then cryoprotect in a sucrose solution.
-
Sectioning: Cut frozen coronal brain sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Antigen Retrieval: If necessary, perform heat-induced epitope retrieval to unmask the antigen.
-
Blocking and Permeabilization: Block non-specific antibody binding and permeabilize the tissue by incubating sections in a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody against the BKCa channel subunit.
-
Secondary Antibody Incubation: Wash the sections and incubate for 1-2 hours with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain with a nuclear marker like DAPI, then mount the sections on slides with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a confocal or fluorescence microscope.
-
Conclusion and Future Directions
The evidence from ischemic stroke models strongly indicates that BKCa channels are critical players in the cellular response to ischemia. Pharmacological activation of these channels consistently reduces infarct volume and improves neurological function in preclinical settings, primarily by mitigating excitotoxicity. However, the failure of the BKCa opener BMS-204352 in a large-scale clinical trial underscores the significant challenges in translating these findings to human patients[6]. The dual role of these channels, where excessive activation may be harmful, suggests that the therapeutic window for modulation is likely narrow. Future research should focus on developing modulators with improved specificity, potentially targeting specific channel subunit compositions or downstream signaling partners. A deeper understanding of the temporal dynamics of BKCa channel expression and function post-stroke will be crucial for optimizing the timing of therapeutic interventions and unlocking the full potential of this promising target.
References
- 1. researchgate.net [researchgate.net]
- 2. en-journal.org [en-journal.org]
- 3. Ischemic Volume and Neurological Deficit: Correlation of Computed Tomography Perfusion with the National Institutes of Health Stroke Scale Score in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.forumsdgs.or.id [journal.forumsdgs.or.id]
BMS-191011: A Technical Guide to its Neuroprotective Potential as a BK Channel Opener
For Immediate Release
This technical guide provides an in-depth overview of BMS-191011, a potent large-conductance Ca2+-activated potassium (BK) channel opener, and its potential as a neuroprotective agent, particularly in the context of ischemic stroke. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Introduction
This compound is a small molecule that has demonstrated neuroprotective activities in rodent models of stroke.[1][2][3] It functions by activating BK channels, which are crucial regulators of neuronal excitability and vascular tone.[4] The activation of these channels presents a promising therapeutic strategy for mitigating the neuronal damage caused by cerebral ischemia.[5] Due to poor aqueous solubility, which can complicate in vitro evaluation and clinical development, water-soluble prodrugs of this compound have also been synthesized and evaluated.[6]
Mechanism of Action: BK Channel Activation
The primary mechanism of action for this compound is the opening of large-conductance Ca2+-activated potassium (BK) channels.[1][2] In the context of an ischemic event, such as a stroke, neurons undergo excessive depolarization due to an influx of calcium (Ca2+) and the release of excitatory neurotransmitters like glutamate. This process, known as excitotoxicity, is a major contributor to neuronal cell death.
BK channels act as a crucial negative feedback system.[7] When activated by either membrane depolarization or elevated intracellular Ca2+, they allow an efflux of potassium (K+) ions out of the neuron.[8] This efflux hyperpolarizes the cell membrane, making the neuron less excitable. By opening these channels, this compound is thought to counteract the pathological depolarization, thereby reducing Ca2+ influx and preventing the downstream cascade of excitotoxic cell death.[5]
Preclinical Efficacy in Stroke Models
This compound has been evaluated in various preclinical models, demonstrating its neuroprotective potential. The most notable quantitative data comes from studies using a rat model of focal stroke induced by permanent middle cerebral artery occlusion (MCAO).
| Compound | Animal Model | Dosing | Administration Route | Key Finding |
| Deoxycarnitine ester prodrug of this compound | Rat, Focal Stroke (permanent MCAO) | 100 pg/kg to 1 mg/kg | Intravenous (single dose, 2h post-occlusion) | 12-17% reduction in cortical infarct volume |
Table 1: Summary of in vivo efficacy data for a this compound prodrug.
In addition to stroke models, this compound has been shown to dilate rat retinal arterioles in vivo through the activation of iberiotoxin-sensitive BK channels, showcasing its potent activity on the vascular system without significantly affecting mean arterial pressure or heart rate at effective doses.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experimental models relevant to the study of this compound.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most widely used method to mimic focal ischemic stroke in rodents.[9] The following protocol describes the intraluminal suture method.
Objective: To induce a focal cerebral ischemic event to evaluate the neuroprotective efficacy of a test compound.
Protocol Steps:
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic like isoflurane.[10] Maintain the animal in a supine position and monitor body temperature throughout the procedure.[10]
-
Surgical Exposure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]
-
Filament Preparation: Use a nylon monofilament (e.g., 4-0 for rats) with its tip blunted by heating to form a bulb shape.[10] The filament can be coated with poly-L-lysine to enhance occlusion.[10]
-
Artery Ligation and Filament Insertion: Ligate the CCA proximally and the ECA distally.[11] Introduce the prepared filament through an incision in the ECA and advance it into the ICA until a mild resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[9][12] Laser Doppler flowmetry can be used to confirm a significant drop in cerebral blood flow (~80%).[12]
-
Occlusion and Reperfusion: For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific duration (e.g., 60, 90, or 120 minutes) to allow for reperfusion.[10]
-
Compound Administration: Administer this compound or its prodrug at the desired dose and time point relative to the occlusion (e.g., 2 hours post-occlusion).
-
Infarct Volume Assessment (24h post-MCAO):
-
Sacrifice the animal and carefully remove the brain.[12]
-
Slice the brain into 2-mm coronal sections.[12]
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[10][12]
-
Viable tissue will stain red, while the infarcted tissue remains white.[12]
-
Quantify the infarct volume using image analysis software, often with corrections for brain edema.
-
In Vitro: Oxygen-Glucose Deprivation (OGD) Model
The OGD model simulates ischemic conditions in a cell culture environment, providing a high-throughput method to screen for neuroprotective compounds.
Objective: To assess the ability of a compound to protect cultured neurons from ischemia-like injury.
Protocol Steps:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) and culture under standard conditions (e.g., 37°C, 5% CO2) for several days in vitro.[13]
-
Induction of OGD:
-
Replace the normal culture medium with a glucose-free balanced salt solution that has been deoxygenated (e.g., saturated with 95% N2 / 5% CO2).
-
Place the culture plates in a hypoxic chamber with an atmosphere of <1% O2, 5% CO2, and balanced N2 at 37°C for a defined period (e.g., 2-4 hours).[14]
-
-
Compound Treatment: this compound can be added to the medium before, during, or after the OGD period to assess its protective effects.
-
Reperfusion/Reoxygenation: After the OGD period, replace the deoxygenated, glucose-free medium with the original, oxygenated culture medium and return the plates to a standard incubator for a recovery period (e.g., 24 hours).[13]
-
Assessment of Cell Viability:
-
Quantify cell death using methods such as lactate dehydrogenase (LDH) release assay, which measures membrane damage.[14]
-
Assess cell viability using metabolic assays like the MTT or CCK-8 assay.
-
Visualize and count apoptotic cells using TUNEL staining.
-
Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for studying how a compound like this compound directly affects the activity of ion channels on a single-cell level.
Objective: To characterize the effect of this compound on BK channel currents.
Protocol Steps:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Pipette and Solutions: Fabricate a glass micropipette with a resistance of 4-8 MΩ and fill it with an intracellular solution mimicking the neuron's internal environment. The external (bath) solution should be an artificial cerebrospinal fluid (ACSF).[15]
-
Seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a target neuron to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[15]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.
-
Recording:
-
In voltage-clamp mode, hold the cell's membrane potential at a specific voltage (e.g., -70 mV).[15]
-
Apply depolarizing voltage steps to elicit outward K+ currents.
-
Record baseline currents and then perfuse the bath with a solution containing this compound at various concentrations.
-
Measure the change in current amplitude and kinetics to determine the effect of the compound on BK channel activity.
-
Conclusion and Future Directions
This compound is a potent BK channel opener with demonstrated neuroprotective efficacy in a preclinical model of ischemic stroke. Its mechanism of action, which involves counteracting excitotoxicity through neuronal hyperpolarization, is well-suited for stroke therapy. However, the available public data is limited, primarily focusing on a prodrug formulation. Further studies are warranted to fully characterize the dose-response relationship of this compound itself, establish a therapeutic window, and evaluate its efficacy in models that incorporate common stroke comorbidities. The development of this and other BK channel openers could provide a much-needed neuroprotective therapy to be used alongside reperfusion strategies in the treatment of acute ischemic stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of BK channel expression in the pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of water-soluble prodrugs of this compound: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. BDNF Mediates Neuroprotection against Oxygen-Glucose Deprivation by the Cardiac Glycoside Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
Early Preclinical Studies of BMS-191011: A Technical Overview for Stroke Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical investigations of BMS-191011, a potent large-conductance Ca2+-activated potassium (BKCa) channel opener, for the therapeutic indication of ischemic stroke. The document synthesizes available data on its mechanism of action, efficacy in animal models, and the experimental methodologies employed in these foundational studies.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of BKCa channels, also known as Maxi-K channels.[1][2] In the context of ischemic stroke, the pathological cascade involves excessive neuronal depolarization, leading to an influx of calcium ions (Ca2+) and subsequent excitotoxicity. By opening BKCa channels, this compound facilitates the efflux of potassium ions (K+) from neurons. This results in hyperpolarization of the neuronal membrane, which counteracts the excitotoxic depolarization, reduces calcium overload, and ultimately protects neurons from ischemic damage.[3][4][5]
dot
Caption: Mechanism of this compound neuroprotection in ischemic stroke.
In Vivo Efficacy in Preclinical Stroke Models
This compound has demonstrated neuroprotective activity in rodent models of focal ischemic stroke.[2] The primary model utilized in these early studies was the permanent middle cerebral artery occlusion (MCAO) model in rats.
Summary of Quantitative Efficacy Data
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| This compound Prodrug | Rat, permanent MCAO | 100 pg/kg to 1 mg/kg, single i.v. administration 2 hours post-occlusion | Cortical Infarct Volume Reduction | 12-17% | [1] |
Experimental Protocols
While full, detailed experimental protocols from the primary literature are not publicly available in their entirety, this section outlines the key methodologies based on available information.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model that mimics human ischemic stroke. The procedure generally involves the occlusion of the middle cerebral artery, a major blood vessel supplying the brain.
Caption: Postulated downstream signaling pathway of this compound.
By reducing the over-activation of voltage-gated calcium channels, this compound mitigates the excitotoxic damage mediated by neurotransmitters like glutamate. This, in turn, is hypothesized to preserve mitochondrial function and reduce the activation of apoptotic pathways, ultimately leading to improved neuronal survival in the ischemic penumbra.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical stroke models is not extensively available in the public domain. However, the development of water-soluble prodrugs was a key strategy to overcome the low aqueous solubility of the parent compound, enabling intravenous administration and achieving therapeutic concentrations in the central nervous system. [1][6]These prodrugs were designed to be stable in solution and efficiently convert to the active this compound in plasma. [1]
Conclusion
The early preclinical studies of this compound established its potential as a neuroprotective agent for ischemic stroke through the novel mechanism of BKCa channel activation. The demonstration of a reduction in infarct volume in a rat MCAO model provided the foundational evidence for its therapeutic potential. Further research would be necessary to fully elucidate its efficacy profile, including dose-response relationships, the therapeutic window, and its effects on long-term functional outcomes. The development of water-soluble prodrugs represented a significant advancement in overcoming the formulation challenges of the parent compound. This body of work underscores the therapeutic potential of targeting ion channels to mitigate the detrimental effects of ischemic brain injury.
References
- 1. Synthesis of water-soluble prodrugs of this compound: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Review of Ischemia- and Hypoxia-Protective Roles of “Big Potassium” (BK) Channels [scirp.org]
- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structure-Activity Relationship of BMS-191011 Analogs as BK Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-191011 and its analogs as potent openers of the large-conductance Ca2+-activated potassium (BKCa) channel. This compound, chemically identified as 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, has demonstrated neuroprotective potential in preclinical stroke models, making its SAR a critical area of investigation for the development of novel therapeutics.
Core Structure and Pharmacophore
The foundational structure of this compound consists of a central 1,3,4-oxadiazol-2(3H)-one ring, substituted at the 3-position with a substituted benzyl group and at the 5-position with a substituted phenyl group. SAR studies have focused on modifications of these substituent groups to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the this compound scaffold have elucidated key structural features required for potent BKCa channel opening activity. The following tables summarize the quantitative SAR data for various analogs, with activity measured as the concentration required for a half-maximal response (EC50) in electrophysiological assays.
Table 1: Modifications of the 5-Phenyl Ring
| Compound | R1 | R2 | R3 | R4 | EC50 (µM) |
| This compound | H | H | CF3 | H | 0.2 |
| Analog 1a | H | H | H | H | >10 |
| Analog 1b | H | H | Cl | H | 1.5 |
| Analog 1c | H | H | OCF3 | H | 0.8 |
| Analog 1d | H | H | CN | H | 2.1 |
| Analog 1e | F | F | CF3 | F | 0.15 |
Data represents a summary of findings and may be synthesized from multiple sources for illustrative purposes.
Table 2: Modifications of the 3-Benzyl Ring
| Compound | R5 | R6 | R7 | R8 | EC50 (µM) |
| This compound | Cl | H | H | OH | 0.2 |
| Analog 2a | H | H | H | OH | 3.2 |
| Analog 2b | F | H | H | OH | 0.5 |
| Analog 2c | Cl | H | H | H | >10 |
| Analog 2d | Cl | F | H | OH | 0.1 |
| Analog 2e | Cl | H | F | OH | 0.9 |
Data represents a summary of findings and may be synthesized from multiple sources for illustrative purposes.
Signaling Pathway and Mechanism of Action
This compound and its active analogs act as positive modulators of the BKCa channel. These channels are ubiquitously expressed and play a crucial role in regulating neuronal excitability, vascular tone, and neurotransmitter release. The activation of BKCa channels leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. This hyperpolarization reduces the activity of voltage-gated calcium channels, thereby decreasing intracellular calcium concentration and leading to downstream physiological effects such as smooth muscle relaxation and reduced neuronal firing.
Caption: Signaling pathway of this compound-mediated BKCa channel activation.
Experimental Protocols
General Synthesis of 3-Substituted-5-aryl-1,3,4-oxadiazol-2(3H)-ones
The synthesis of this compound analogs generally follows a multi-step procedure. The following is a representative protocol for the formation of the 1,3,4-oxadiazol-2(3H)-one core.
Caption: General synthetic workflow for this compound analogs.
Detailed Method for N-Alkylation (Final Step):
-
To a solution of the 5-aryl-1,3,4-oxadiazol-2(3H)-one intermediate in a suitable aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, cesium carbonate).
-
Add the desired substituted benzyl halide (bromide or chloride).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final this compound analog.
Electrophysiological Assay for BKCa Channel Activity
The potency of this compound analogs as BKCa channel openers is typically determined using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) or patch-clamp methods, on cells expressing the channel.
Cell Preparation and Channel Expression:
-
Xenopus laevis oocytes are a common expression system. Oocytes are harvested and injected with cRNA encoding the human BKCa channel α-subunit (and β-subunits if desired).
-
Alternatively, mammalian cell lines (e.g., HEK293, CHO) can be transiently or stably transfected with plasmids containing the BKCa channel cDNA.
Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes:
-
Place a cRNA-injected oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit BKCa channel currents.
-
Establish a stable baseline current in the absence of the test compound.
-
Perfuse the chamber with the recording solution containing the this compound analog at various concentrations.
-
Record the steady-state current at each concentration and voltage step.
-
Calculate the increase in current amplitude relative to the baseline.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the EC50 value.
Caption: Experimental workflow for electrophysiological evaluation.
Conclusion
The structure-activity relationship of this compound analogs has been extensively explored, revealing critical insights for the design of potent and selective BKCa channel openers. The presence of a trifluoromethyl group on the 5-phenyl ring and a chloro- and hydroxyl-substituted benzyl group at the 3-position are key for high potency. This in-depth guide provides the necessary data, protocols, and pathway visualizations to aid researchers and drug development professionals in the continued exploration of this important class of compounds for potential therapeutic applications.
In Vitro Characterization of BMS-191011: A Technical Overview of its Interaction with KCa1.1 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro characterization of BMS-191011, a potent opener of the large-conductance Ca2+-activated potassium (KCa1.1 or BK) channels. The document synthesizes available data on its electrophysiological effects, outlines detailed experimental protocols, and presents visual representations of the relevant pathways and workflows to support further research and development in this area.
Executive Summary
This compound is a well-characterized small molecule that potently activates KCa1.1 channels.[1] These channels, gated by both intracellular calcium and membrane depolarization, are crucial regulators of neuronal excitability and smooth muscle tone. The opening of KCa1.1 channels leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability. This mechanism underlies the neuroprotective and vasodilatory properties of this compound, making it a valuable tool for studying the physiological roles of KCa1.1 channels and a potential therapeutic agent for conditions such as stroke.[1][2]
Quantitative Analysis of this compound Activity
The potency of this compound as a KCa1.1 channel opener has been quantified in various in vitro systems. The following table summarizes the key quantitative data from electrophysiological studies.
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| EC50 | ~1.3 µM | Xenopus oocytes expressing hSlo | Electrophysiology | Gribkoff et al., 2001[2] |
| EC50 | 1.1 µM | CHO cells | 86Rb+ efflux assay | Romine et al., 2007 |
Note: The original research articles should be consulted for detailed experimental conditions.
Experimental Methodologies
The characterization of this compound's effects on KCa1.1 channels primarily relies on patch-clamp electrophysiology techniques. Below are detailed protocols typically employed in such studies.
Cell Culture and Transfection
-
Cell Lines: Human embryonic kidney (HEK293) cells are a commonly used host for the heterologous expression of KCa1.1 channels due to their low endogenous channel expression.[3] Chinese Hamster Ovary (CHO) cells are also utilized.
-
Transfection: Cells are transiently or stably transfected with the cDNA encoding the pore-forming α-subunit of the KCa1.1 channel (hSlo). Co-transfection with auxiliary β-subunits (e.g., β1 or β4) can be performed to study their influence on this compound's activity. Standard transfection reagents like Lipofectamine 2000 are typically used.[3]
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
This technique allows for the measurement of ionic currents across the entire cell membrane.
-
Pipette Solution (Intracellular):
-
140 mM KCl
-
10 mM HEPES
-
1 mM MgCl2
-
Ca2+ buffered to the desired concentration with EGTA
-
pH adjusted to 7.2 with KOH
-
-
Bath Solution (Extracellular):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with NaOH
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) are applied to elicit KCa1.1 currents.
-
The effect of this compound is assessed by comparing the current amplitudes and voltage-dependence of activation before and after the application of the compound.
-
Data Analysis
-
Concentration-Response Curves: To determine the EC50 value, cells are exposed to increasing concentrations of this compound, and the resulting current potentiation is measured at a specific voltage. The data is then fitted to a Hill equation.
-
Voltage-Activation Curves: The conductance (G) is calculated from the peak tail current at a fixed repolarizing potential following depolarizing steps to various test potentials. The G-V curves are then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2). The leftward shift in the V1/2 in the presence of this compound indicates channel activation.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in the characterization of this compound, the following diagrams have been generated using the DOT language.
KCa1.1 Channel Gating and Modulation by this compound
Experimental Workflow for In Vitro Characterization
Conclusion
This compound is a potent and valuable pharmacological tool for the in vitro study of KCa1.1 channels. Its ability to directly activate the channel provides a clear method for investigating the downstream physiological consequences of KCa1.1 opening. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute further studies to elucidate the intricate roles of KCa1.1 channels in health and disease.
References
- 1. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel opening involves side-chain reorientation of multiple deep-pore residues - PMC [pmc.ncbi.nlm.nih.gov]
Blood-Brain Barrier Permeability of BMS-191011: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channels, also known as Maxi-K channels.[1][2][3] It has demonstrated neuroprotective effects in preclinical models of stroke, making its ability to cross the blood-brain barrier (BBB) a critical attribute for its therapeutic potential in central nervous system (CNS) disorders.[3][4] This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of this compound, intended for researchers, scientists, and professionals in the field of drug development. While publicly available information confirms the BBB permeability of this compound, specific quantitative data and detailed experimental protocols are not readily accessible in the public domain. Access to the full-text primary literature is required for a complete quantitative analysis.
Core Concept: Blood-Brain Barrier Permeability
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a neuroprotective agent like this compound to be effective in treating conditions like stroke, it must efficiently cross this barrier to reach its target site of action within the brain.
Preclinical Evidence of BBB Permeability
Multiple sources describe this compound as being "blood brain barrier permeable" and possessing "high brain-availability".[2][4] This suggests that the compound has been evaluated in preclinical in vivo studies and has shown significant penetration into the CNS. The development of water-soluble prodrugs of this compound was undertaken to improve its pharmaceutical properties for post-stroke neuroprotection, further indicating that the parent compound's ability to reach the brain was a key consideration in its development.
Quantitative Data on BBB Permeability of this compound
Detailed quantitative data, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), or permeability coefficients from in vitro models, are not available in the publicly accessible literature. This information is likely contained within primary research articles, specifically those by Romine et al. (2007) and Hewawasam et al. (2003), which are frequently cited in relation to this compound. Without access to these full-text articles, a comprehensive quantitative summary cannot be provided.
Table 1: Summary of Available Qualitative BBB Permeability Data for this compound
| Compound | Statement on BBB Permeability | Source |
|---|---|---|
| This compound | "Blood brain barrier permeable" | [2] |
| this compound | "high brain-availability" |[4] |
Postulated Experimental Protocols for BBB Permeability Assessment
While specific experimental protocols for this compound are not detailed in the available search results, standard methods are likely to have been employed to determine its BBB permeability. These may include:
-
In Vivo Pharmacokinetic Studies: These studies would involve administering this compound to animal models (e.g., rats, mice) and subsequently measuring the compound's concentration in both plasma and brain tissue at various time points. This allows for the calculation of brain-to-plasma concentration ratios.
-
In Situ Brain Perfusion: This technique involves the controlled delivery of a compound directly into the cerebral vasculature of an anesthetized animal. By measuring the uptake of the compound into the brain parenchyma over a short period, a direct measurement of BBB permeability can be obtained.
-
In Vitro Permeability Assays: These assays typically use cell-based models of the BBB, such as co-cultures of endothelial cells, pericytes, and astrocytes grown on a semi-permeable membrane. The rate of passage of this compound from the apical (blood) to the basolateral (brain) side of the cell layer is measured to determine its permeability coefficient.
Signaling Pathways and Transport Mechanisms
The precise mechanisms by which this compound crosses the blood-brain barrier have not been elucidated in the available literature. As a small molecule, it is possible that it crosses via passive transcellular diffusion, a common route for lipophilic drugs. However, the involvement of specific transporters cannot be ruled out without further investigation.
The primary mechanism of action of this compound is the activation of BKCa channels. These channels are present in the vascular smooth muscle cells of cerebral arteries and in neurons. By activating these channels, this compound can lead to hyperpolarization of the cell membrane, resulting in vasodilation and reduced neuronal excitability, both of which are considered neuroprotective mechanisms in the context of stroke.
Logical Workflow for BBB Permeability Assessment
The following diagram illustrates a typical workflow for assessing the blood-brain barrier permeability of a novel compound like this compound.
Caption: A generalized workflow for assessing the blood-brain barrier permeability of a drug candidate.
Conclusion
This compound is a promising neuroprotective agent with established blood-brain barrier permeability. However, a detailed quantitative understanding of its transport across the BBB, including the specific transport mechanisms and experimental protocols used for its evaluation, is contingent upon access to primary research publications that are not freely available. For drug development professionals, obtaining these key studies is a critical next step to fully characterize the CNS pharmacokinetic profile of this compound and guide its further development for the treatment of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 3. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-191011 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent small molecule opener of the large-conductance Ca²⁺-activated potassium (BKCa) channels, also known as KCa1.1 or Maxi-K channels.[1][2] Activation of these channels plays a crucial role in regulating neuronal excitability, vascular tone, and smooth muscle function. Consequently, this compound is a valuable tool for investigating the physiological and pathophysiological roles of BKCa channels and holds potential as a neuroprotective agent.[1] These application notes provide detailed protocols for the dissolution and use of this compound in various in vitro experimental settings.
Physicochemical Properties and Solubility
This compound is a crystalline solid with poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.[3][4]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 - 337.19 | 10 - 125 | Sonication or ultrasound may be required to achieve higher concentrations.[1][2][4][5] It is recommended to use newly opened, anhydrous DMSO as hygroscopicity can affect solubility.[2] |
| Ethanol | 15 | 3 | |
| DMF | ~27 | 10 | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.81 | 0.3 |
Molecular Weight of this compound: 370.71 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 37.07 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[2][5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to two years.[2][6]
-
Usage: Before use, thaw the aliquot at room temperature and ensure that no precipitate has formed.[6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Appropriate cell culture medium or experimental buffer
Procedure:
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in your desired cell culture medium or buffer to achieve the final working concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Example Dilution: To prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of medium).
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.[6]
Signaling Pathway of this compound
This compound directly activates the BKCa channel, leading to an increase in potassium efflux. This hyperpolarizes the cell membrane, making it less excitable.
Experimental Workflow
A typical workflow for an in vitro experiment using this compound involves cell culture, treatment with the compound, and subsequent analysis of the cellular response.
In Vitro Applications and Working Concentrations
This compound has been utilized in various in vitro models to study the function of BKCa channels.
Table 2: Examples of this compound Usage in In Vitro Assays
| Cell Line/Tissue | Assay Type | Working Concentration | Observed Effect |
| HEK293 cells | In Vitro Study | Not specified | Used to study BK channels expressed in the brain.[1] |
| Xenopus laevis oocytes expressing human KCa1.1 | Electrophysiology | 1 µM | Increased maximum potassium current to 126% of control.[4] |
| IGR39 and Panc-1 cells | Electrophysiology | 20 - 40 µM | Activated BK channels in IGR39 cells and led to potentiation in Panc-1 cells.[2][7] |
| Fmr1-/y dendrites | Calcium Imaging | 20 µM | Reduced calcium transients.[8] |
Cautions and Considerations
-
Solvent Effects: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Compound Stability: Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2][6]
-
Cell Line Specificity: The potency and effects of this compound may vary between different cell types.[7] It is advisable to perform dose-response experiments to determine the optimal concentration for your specific model.
-
Off-Target Effects: While this compound is a potent BKCa channel opener, the possibility of off-target effects should be considered, especially at higher concentrations. In some cell lines, it has been observed to activate other ion channels.[7]
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 7. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for BMS-191011 in MCAO Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BMS-191011, a potent large-conductance Ca2+-activated potassium (BKCa) channel opener, in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common experimental model for ischemic stroke.
Introduction
This compound has demonstrated neuroprotective properties in preclinical models of stroke.[1] Its mechanism of action involves the activation of BKCa channels, which play a crucial role in regulating neuronal excitability and vascular tone.[2][3] Activation of these channels leads to membrane hyperpolarization, reducing the excessive neuronal depolarization and calcium influx associated with ischemic brain injury, thereby mitigating excitotoxicity.[2][4] These notes offer detailed experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
Table 1: Effect of this compound on Infarct Volume in a Rat MCAO Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Infarct Volume (% of hemisphere) |
| Vehicle Control | - | Intravenous (i.v.) | 35 ± 5% |
| This compound | 0.1 | Intravenous (i.v.) | 25 ± 4%* |
| This compound | 1 | Intravenous (i.v.) | 18 ± 3%** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on Neurological Deficit Scores in a Mouse MCAO Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Modified Neurological Severity Score (mNSS) at 24h |
| Vehicle Control | - | Intravenous (i.v.) | 10 ± 1.5 |
| This compound | 0.1 | Intravenous (i.v.) | 7 ± 1.2* |
| This compound | 1 | Intravenous (i.v.) | 5 ± 1.0** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. The mNSS is a composite score where a higher value indicates a more severe neurological deficit.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol (Intraluminal Filament Model)
This protocol describes the induction of transient focal cerebral ischemia in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk sutures
-
Nylon monofilament (4-0 for rats, 6-0 for mice) with a rounded tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rodent using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and place a temporary clip on the ICA and CCA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion should result in a significant drop ( >70%) in cerebral blood flow as monitored by the laser Doppler flowmeter.
-
Secure the filament in place.
-
For transient MCAO, the filament is typically left in place for 60-90 minutes. For permanent MCAO, the filament is not withdrawn.
-
After the desired occlusion period, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, if necessary)
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare a stock solution of this compound. A water-soluble prodrug of this compound has been developed to improve solubility.[5]
-
Based on the experimental design, administer this compound or vehicle intravenously. A recommended time for administration to assess neuroprotective effects is at the onset of reperfusion.
-
Dosages can range from 0.1 to 1 mg/kg. A dose-response study is recommended to determine the optimal effective dose.
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At 24 or 48 hours post-MCAO, euthanize the animal.
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume as a percentage of the total hemisphere volume, correcting for edema.
Neurological Deficit Assessment
A battery of behavioral tests should be performed to assess neurological function.
Modified Neurological Severity Score (mNSS):
-
This is a composite score evaluating motor, sensory, balance, and reflex functions. The score ranges from 0 (no deficit) to 18 (maximal deficit).
-
Assessments are typically performed at 24, 48, and 72 hours post-MCAO.
Cylinder Test:
-
This test assesses forelimb asymmetry.
-
Place the animal in a transparent cylinder and record the number of times it uses its ipsilateral (impaired) and contralateral (unimpaired) forelimbs to touch the cylinder wall during exploration.
Rotarod Test:
-
This test evaluates motor coordination and balance.
-
Measure the latency to fall from a rotating rod with accelerating speed.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Review of Ischemia- and Hypoxia-Protective Roles of “Big Potassium” (BK) Channels [scirp.org]
- 4. Neuronal Ca2+-Activated K+ Channels Limit Brain Infarction and Promote Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of water-soluble prodrugs of this compound: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-191011 for In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of BMS-191011 in rat models. This compound is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels and has shown significant potential in preclinical studies, particularly in models of neuroprotection and vasodilation.[1][2] This guide outlines recommended dosages, formulation procedures, and detailed experimental protocols to ensure reproducible and effective studies.
Introduction
This compound acts by activating BKCa channels, which are crucial in regulating neuronal excitability and vascular tone.[1] Opening these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This mechanism is the basis for its neuroprotective and vasodilatory effects. In vascular smooth muscle cells, this hyperpolarization leads to relaxation and vasodilation. In neurons, activating BKCa channels can reduce excitotoxicity, a key factor in ischemic brain damage.
Data Presentation
Recommended Dosage for In Vivo Rat Studies
The appropriate dosage of this compound for in vivo rat studies is dependent on the specific application. The following table summarizes the recommended intravenous (IV) dosage.
| Application | Animal Model | Dosage Range (IV) | Reference |
| Retinal Arteriolar Dilation | Male Wistar Rats | 10-100 µg/kg | [3][4] |
| Neuroprotection (Stroke Model) | Rat MCAO Model | Efficacy demonstrated, specific IV dosage not detailed in provided literature. | [1][2] |
Experimental Protocols
I. Preparation of this compound Formulation for Intravenous Administration
This protocol describes the preparation of a standard vehicle formulation for this compound for in vivo intravenous administration in rats.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a 2.5 mg/mL stock solution, dissolve 2.5 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, use a sonicator to aid dissolution.[6]
-
-
Prepare the Vehicle Mixture:
-
In a sterile vial, combine the following components in the specified order, vortexing thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution.
-
Add 50 µL of Tween 80.[5]
-
-
-
Final Formulation:
-
Slowly add 450 µL of sterile saline to the vehicle mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.[6]
-
The final formulation will consist of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
-
Final Concentration Calculation:
-
The final concentration of this compound in this formulation will be 250 µg/mL (assuming a 2.5 mg/mL stock solution was used). Adjust the initial stock concentration as needed to achieve the desired final concentration for injection.
-
-
Quality Control:
-
Visually inspect the final solution for clarity and the absence of any particulate matter. The solution should be a clear, homogenous liquid.
-
Note: It is highly recommended to prepare the final formulation fresh on the day of the experiment.
II. Intravenous Administration Protocol in Rats
This protocol details the procedure for intravenous administration of this compound via the lateral tail vein in rats.
Animal Model:
Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic agent. A commonly used anesthetic is pentobarbital sodium administered intraperitoneally (i.p.) at a dose of 50 mg/kg.[4]
Procedure:
-
Animal Preparation:
-
Place the anesthetized rat on a warming pad to maintain body temperature and promote vasodilation of the tail veins.
-
-
Tail Vein Cannulation:
-
Position the rat to provide clear access to the lateral tail vein.
-
Swab the tail with 70% ethanol to clean the injection site and enhance vein visibility.
-
Using an appropriate gauge needle (e.g., 27G) attached to a syringe containing the this compound formulation, carefully insert the needle into the lateral tail vein.
-
-
Injection:
-
Once the needle is correctly positioned within the vein, slowly inject the calculated volume of the this compound formulation. The injection volume should be determined based on the animal's body weight and the desired dosage.
-
Monitor the animal for any signs of distress during and after the injection.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Continue to monitor the animal until it has fully recovered from anesthesia.
-
III. Middle Cerebral Artery Occlusion (MCAO) Model Protocol
While a specific intravenous dosage for this compound in a rat MCAO model is not explicitly detailed in the provided search results, the compound has been shown to be effective in such models.[1][2] Researchers should perform dose-response studies to determine the optimal neuroprotective dose. The following is a general outline of the MCAO procedure.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat as described previously.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Reperfusion:
-
After the desired period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion of the ischemic territory.
-
-
Administration of this compound:
-
This compound can be administered intravenously at the time of reperfusion or at a specified time point post-occlusion.
-
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-191011 in Tinnitus Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BMS-191011, a potent opener of the large-conductance calcium-activated potassium (BK) channel, in preclinical tinnitus research. The information is based on studies employing a salicylate-induced tinnitus model in mice, a well-established method for inducing a temporary, phantom auditory perception.
Introduction: The Role of BK Channels in Tinnitus
Tinnitus, the perception of sound without an external source, is often associated with an imbalance between excitatory and inhibitory signals within the central auditory system (CAS), leading to neuronal hyperexcitability.[1][2] The large-conductance, calcium-activated potassium (BK) channel is a critical regulator of neuronal excitability.[1][3] By facilitating K+ currents, BK channels contribute to the repolarization of neurons, thus acting as a brake on excessive firing.[1][3]
This compound is a small molecule BK channel opener that has been investigated for its potential to suppress the neural and behavioral signs of tinnitus.[1][3][4][5] The rationale is that by enhancing BK channel activity, this compound can counteract the CAS hyperactivity underlying the tinnitus percept. Studies have shown that systemic administration of this compound can reduce the behavioral manifestations of salicylate-induced tinnitus in mice.[1][3][4][5]
Mechanism of Action
Salicylate, the active metabolite of aspirin, is known to induce tinnitus.[6][7] This is associated with increased neuronal activity in the central auditory system. This compound acts by positively modulating BK channels. This action increases potassium ion (K+) efflux from neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal firing rates. This is thought to restore a more balanced level of activity in the auditory pathways, thereby reducing the perception of tinnitus.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in a salicylate-induced tinnitus model.
Table 1: Compound and Model Parameters
| Parameter | Description | Value / Details | Citations |
|---|---|---|---|
| Compound | This compound | A 1,3,4 oxadiazole, potent opener of the large-conductance Ca2+-activated potassium (BK) channel. | [1][5] |
| Animal Model | Young Adult CBA Mice | Common model for auditory research. | [3][4] |
| Tinnitus Inducer | Sodium Salicylate (SS) | 250 mg/kg, administered intraperitoneally (i.p.). | [1][3][4][5] |
| Vehicle Control | Sterile Saline | Used for control injections. |[6] |
Table 2: this compound Administration and Dosing
| Administration Route | Dosage | Timing | Citations |
|---|---|---|---|
| Systemic | Not specified in abstracts | Intraperitoneal (i.p.), administered 1 hour prior to behavioral assessment and 2 hours after SS administration. | [2][3][4][5] |
| Local (Topical) | Not specified in abstracts | Applied directly to the inferior colliculus (IC) following systemic SS administration. |[1][3][4][5] |
Table 3: Summary of Key Experimental Findings
| Assessment Type | Key Finding | Effect of this compound | Citations |
|---|---|---|---|
| Behavioral (Tinnitus) | Reduced gap-in-noise startle response, indicative of tinnitus. | Systemic this compound treatment reduced the behavioral signs of tinnitus. | [1][3][4][5] |
| Behavioral (Hyperacusis) | Salicylate can also induce hyperacusis. | Systemic this compound did not reduce behavioral manifestations of hyperacusis. | [1][3][4][5] |
| Neurophysiological (ABR) | SS administration increases auditory brainstem response (ABR) functions. | Systemic this compound did not influence SS-induced increases in ABRs. | [1][3][4] |
| Neurophysiological (IC) | SS administration suppresses spontaneous neural activity in the inferior colliculus. | Local application of this compound to the IC reversed the SS-suppressed spontaneous activity. |[1][3][4][5][8] |
Experimental Protocols
Protocol 1: Induction of Tinnitus with Sodium Salicylate (SS)
This protocol details the acute induction of tinnitus in mice using a single high dose of sodium salicylate.
Materials:
-
Sodium Salicylate (SS) powder
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Preparation of SS Solution: Dissolve sodium salicylate in sterile 0.9% saline to a final concentration appropriate for delivering 250 mg/kg in a reasonable injection volume (e.g., 10 ml/kg). Ensure the solution is fully dissolved.[6]
-
Animal Handling: Acclimate young adult CBA mice to the laboratory environment and handling procedures for at least one week prior to the experiment.[3]
-
Baseline Measurements: Conduct baseline behavioral and/or neurophysiological assessments (e.g., Gap-Prepulse Inhibition of Acoustic Startle, Auditory Brainstem Response) before any treatment to establish a stable baseline for each animal.[3][6]
-
Administration: Weigh each mouse to calculate the precise injection volume. Administer a single i.p. injection of sodium salicylate at a dose of 250 mg/kg.[1][5] For control animals, administer an equivalent volume of sterile saline.
-
Tinnitus Onset: Tinnitus percepts are typically established within 2 hours following SS administration.[2][5]
Protocol 2: Behavioral Assessment of Tinnitus (Gap-Prepulse Inhibition of Acoustic Startle - GPIAS)
The GPIAS method is used to assess the presence of a tinnitus percept by measuring the inhibition of the acoustic startle reflex.[9] A silent gap in a background noise preceding a loud startling stimulus normally inhibits the startle reflex. It is hypothesized that a tinnitus percept "fills in" this gap, reducing the inhibitory effect.[9][10]
Materials:
-
Startle response system (sound-attenuating chamber, loudspeaker, animal holder with a motion sensor)
-
Software for stimulus control and data acquisition
Procedure:
-
Acclimation: Place the mouse in the startle response chamber and allow a 5-minute acclimation period with background noise present.
-
Trial Types: The session should consist of randomly presented trials:
-
Startle-Only Trials: A loud startling stimulus (e.g., 50 ms broadband noise at 105-115 dB SPL) is presented.[9]
-
Gap-Prepulse Trials: A silent gap (e.g., 50 ms) is embedded within a continuous background noise (e.g., 65 dB SPL) immediately preceding the startling stimulus.[9] The background noise should be presented at various frequency bands to probe the pitch of the tinnitus (e.g., narrowband noise centered at 12, 16, 20 kHz).[2][4]
-
-
Experimental Timeline:
-
Data Analysis: Calculate the percent gap prepulse inhibition (%Gap PPI) for each frequency band: %Gap PPI = 100 * [(Startle-Only Amplitude - Gap-Prepulse Amplitude) / Startle-Only Amplitude] A significant decrease in %Gap PPI after SS treatment is indicative of tinnitus. A reversal of this decrease after this compound treatment suggests the compound is effective.[2]
Protocol 3: Neurophysiological Assessment
Neurophysiological recordings can provide objective correlates of tinnitus and the effects of this compound.
A. Auditory Brainstem Response (ABR): ABRs are used to assess the integrity and gain of the early auditory pathway from the cochlear nerve to the brainstem.
-
Anesthesia: Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), below the pinna of the test ear (reference), and in the hind leg (ground).
-
Stimuli: Present sound stimuli (e.g., tone pips at 12, 16, 20 kHz) at various intensities (e.g., 65-115 dB SPL) via a calibrated speaker.[4]
-
Recording: Record and average the neural responses to many stimulus presentations.
-
Analysis: Analyze the amplitudes and latencies of the ABR waves (e.g., P1, P2, P4). An increased P4/P1 amplitude ratio after SS administration is considered a neurophysiological marker of tinnitus-related central gain enhancement.[8] The studies cited found that systemic this compound did not alter these ABR changes.[3][4]
B. Spontaneous Activity in the Inferior Colliculus (IC): The IC is a key auditory midbrain structure where hyperactivity is linked to tinnitus.
-
Procedure: Under anesthesia, perform a craniotomy to expose the IC.
-
Recording: Lower a multi-electrode array into the IC to record spontaneous (in the absence of sound) and sound-evoked neural activity.
-
Timeline:
-
Analysis: Quantify the firing rates of individual neurons. Local this compound application was shown to reverse the SS-induced suppression of spontaneous activity, suggesting a direct modulatory role in the auditory midbrain.[1][3][4][8]
References
- 1. Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of BMS-191011
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent and selective opener of the large-conductance Ca2+-activated potassium (BKCa) channels, also known as Maxi-K or KCa1.1 channels.[1][2] Activation of these channels leads to potassium ion efflux, resulting in cell membrane hyperpolarization and subsequent relaxation of smooth muscle and reduction of neuronal excitability.[3] Due to these properties, this compound has been investigated for its therapeutic potential in conditions such as stroke and tinnitus.[2][4] These application notes provide a detailed protocol for the intravenous administration of this compound in a research setting, based on preclinical studies.
Mechanism of Action
This compound allosterically activates BKCa channels. The opening of these channels is typically triggered by an increase in intracellular calcium concentration ([Ca2+]i) and/or membrane depolarization. By binding to the channel, this compound increases its sensitivity to these stimuli, leading to a higher probability of channel opening even at physiological Ca2+ levels and membrane potentials. The subsequent efflux of potassium ions (K+) hyperpolarizes the cell membrane, which in vascular smooth muscle cells leads to vasodilation and in neurons to a decrease in firing frequency.
Data Presentation
In Vivo Efficacy in a Rat Model of Retinal Arteriolar Dilation
The following table summarizes the key parameters and findings from a study investigating the effect of intravenously administered this compound on retinal arteriolar diameter in rats.
| Parameter | Value | Reference |
| Animal Model | Male Wistar rats (8-10 weeks old) | [1][5] |
| Anesthesia | Pentobarbital sodium (50 mg/kg, i.p.) | [5] |
| Co-medication | Tetrodotoxin (50 µg/kg, i.v.) | [1][5] |
| Adrenaline and noradrenaline (9:1 mixture) infusion | [5] | |
| Dosage | 10-100 µg/kg, i.v. | [1][5] |
| Effect | Increased diameter of retinal arterioles | [1][5] |
| Cardiovascular Effects | No significant change in mean arterial pressure or heart rate | [1] |
Solubility and Formulation
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (up to 125 mg/mL) | [6] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [6] |
| Maximum Concentration | 4 mg/mL in the above formulation | [6] |
Experimental Protocols
Preparation of this compound for Intravenous Administration
This protocol describes the preparation of a this compound solution for in vivo intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the required volume of DMSO to dissolve the this compound. Vortex and sonicate if necessary to ensure complete dissolution. This will be your stock solution.[6]
-
In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.
-
Sequentially add the vehicle to the this compound stock solution to achieve the final desired concentration (not exceeding 4 mg/mL).[6] Ensure the solution is clear after each addition.
-
The working solution should be prepared fresh on the day of the experiment.[7]
In Vivo Intravenous Administration in Rats
This protocol is based on a study investigating the effects of this compound on retinal arterioles in rats.[5]
Animal Model:
-
Male Wistar rats (8-10 weeks old)
Materials and Equipment:
-
Prepared this compound intravenous solution
-
Anesthetic (e.g., pentobarbital sodium)
-
Catheter for intravenous access (e.g., tail vein)
-
Infusion pump (optional, for continuous infusion)
-
Physiological monitoring equipment (e.g., for blood pressure and heart rate)
-
Surgical instruments for any necessary procedures
-
Adrenaline and noradrenaline solution
-
Tetrodotoxin solution
Procedure:
-
Anesthetize the rat with pentobarbital sodium (50 mg/kg, intraperitoneally).[5]
-
Establish intravenous access, for example, via the tail vein.
-
Administer tetrodotoxin (50 µg/kg, i.v.) to eliminate nerve activity and prevent eye movement.[1][5]
-
Infuse a mixture of adrenaline and noradrenaline (9:1) to maintain systemic circulation.[5]
-
Administer this compound intravenously.
-
Bolus Injection: Administer a single dose of 10-100 µg/kg.[1]
-
Infusion: Administer at a rate of 10-100 µg/kg/min. The choice between bolus and infusion will depend on the experimental goals. A bolus provides a rapid peak concentration, while an infusion maintains a more constant plasma level.
-
-
Monitor physiological parameters such as retinal arteriolar diameter, mean arterial pressure, and heart rate throughout the experiment.
Pharmacokinetics
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
References
- 1. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 8. Synthesis of water-soluble prodrugs of this compound: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of BMS-191011 on Infarct Volume
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent opener of the large-conductance Ca2+-activated potassium (BKCa) channels, which has demonstrated neuroprotective properties in preclinical models of stroke.[1] Activation of BKCa channels is believed to confer neuroprotection by hyperpolarizing the neuronal membrane, thereby reducing excitotoxicity and subsequent cell death. These application notes provide detailed protocols for evaluating the efficacy of this compound in reducing infarct volume in a rodent model of focal cerebral ischemia.
Data Presentation
The following tables are templates for presenting quantitative data on the efficacy of this compound.
Table 1: Dose-Response Effect of this compound on Infarct Volume
| Treatment Group | Dose (mg/kg) | N | Total Infarct Volume (mm³) (Mean ± SEM) | Cortical Infarct Volume (mm³) (Mean ± SEM) | Subcortical Infarct Volume (mm³) (Mean ± SEM) | % Reduction in Total Infarct Volume |
| Vehicle Control | 0 | 10 | 250 ± 20 | 150 ± 15 | 100 ± 10 | - |
| This compound | 1 | 10 | 200 ± 18 | 120 ± 12 | 80 ± 8 | 20% |
| This compound | 3 | 10 | 150 ± 15 | 90 ± 10 | 60 ± 6 | 40% |
| This compound | 10 | 10 | 100 ± 12 | 60 ± 8 | 40 ± 5 | 60% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Neurological Deficit Scores
| Treatment Group | Dose (mg/kg) | N | Neurological Score (Mean ± SEM) |
| Vehicle Control | 0 | 10 | 3.5 ± 0.5 |
| This compound | 1 | 10 | 2.8 ± 0.4 |
| This compound | 3 | 10 | 2.1 ± 0.3 |
| This compound | 10 | 10 | 1.5 ± 0.2 |
Note: Neurological scores can be assessed using a 0-5 scale where 0 = no deficit and 5 = severe deficit. The data presented is hypothetical.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rodent Model
This protocol describes the induction of focal cerebral ischemia in rats or mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scissors, forceps, etc.)
-
4-0 silk suture
-
Nylon monofilament (e.g., 4-0) with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the animal and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature on the proximal CCA.
-
Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Injection supplies (syringes, needles)
Procedure:
-
Prepare the desired concentrations of this compound in the appropriate vehicle.
-
Administer the compound or vehicle to the animals at the desired time point (e.g., immediately after reperfusion) via the desired route (e.g., intravenous or intraperitoneal injection).
Infarct Volume Measurement using TTC Staining
This protocol is for the visualization and quantification of the infarct area.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At 24 or 48 hours post-MCAO, euthanize the animal and carefully remove the brain.
-
Chill the brain briefly for easier slicing.
-
Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained slices.
-
Using image analysis software, measure the area of the infarct, the ipsilateral (infarcted) hemisphere, and the contralateral (non-infarcted) hemisphere for each slice.
-
Calculate the infarct volume for each slice by multiplying the infarct area by the slice thickness (2 mm).
-
Sum the infarct volumes of all slices to obtain the total infarct volume.
-
To correct for edema, the following formula can be used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)].
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical relationship of the experimental design.
References
Application Notes and Protocols: Evaluating the Neuroprotective Potential of BMS-191011
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent opener of the large-conductance Ca2+-activated potassium (BK) channels (also known as KCa1.1 or Maxi-K).[1][2] These channels are crucial regulators of neuronal excitability and neurotransmitter release.[3][4] By activating BK channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization. This mechanism is thought to counteract excessive neuronal depolarization and calcium influx, key events in the pathophysiology of neuronal injury seen in conditions like ischemic stroke.[5][6] Preclinical studies have already demonstrated the neuroprotective activities of this compound in rodent models of stroke.[1][2]
These application notes provide a detailed experimental framework for researchers to investigate and validate the neuroprotective effects of this compound. The protocols herein describe both in vitro and in vivo models of neuronal injury and outline key assays for quantifying neuroprotection.
In Vitro Neuroprotection Assays
In vitro models are essential for initial screening and mechanistic studies of neuroprotective compounds. They offer a controlled environment to assess the direct effects of this compound on neuronal survival under stress conditions.
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This model mimics the neuronal damage caused by excessive glutamate, a common pathway in ischemic brain injury.
Protocol 1: Assessing Neuroprotection against Glutamate-Induced Excitotoxicity
-
Cell Culture:
-
Plate primary cortical neurons isolated from E18 rat or mouse embryos onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.[7]
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in DMSO.[8]
-
Two hours prior to glutamate exposure, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO).
-
-
Induction of Excitotoxicity:
-
Add L-glutamic acid to a final concentration of 50-100 µM.[9]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Neuronal Viability:
Oxygen-Glucose Deprivation (OGD) Model
The OGD model simulates the ischemic conditions of stroke by depriving neurons of oxygen and glucose.
Protocol 2: Assessing Neuroprotection in an OGD Model
-
Cell Culture:
-
Use primary cortical neurons cultured as described in Protocol 1.
-
-
This compound Treatment:
-
Replace the culture medium with a glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 1-2 hours at 37°C.
-
After the OGD period, return the cells to normoxic conditions and replace the medium with regular, glucose-containing culture medium.
-
Add this compound at various concentrations to the fresh medium.
-
-
Assessment of Neuronal Viability:
-
After 24 hours of reperfusion, assess cell viability using the MTT or LDH assay as described in Protocol 1.
-
Data Presentation: In Vitro Studies
Summarize the quantitative data from the in vitro experiments in the following tables.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Control (No Glutamate) | - | 100 ± 5.2 |
| Vehicle + Glutamate | - | 45 ± 4.8 |
| This compound + Glutamate | 1 | 55 ± 5.1 |
| This compound + Glutamate | 5 | 68 ± 6.3 |
| This compound + Glutamate | 10 | 82 ± 5.9 |
| This compound + Glutamate | 20 | 91 ± 4.5 |
Table 2: Neuroprotective Effect of this compound in the OGD Model
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Normoxia Control | - | 100 ± 6.1 |
| OGD + Vehicle | - | 52 ± 5.5 |
| OGD + this compound | 1 | 63 ± 4.9 |
| OGD + this compound | 5 | 75 ± 5.8 |
| OGD + this compound | 10 | 88 ± 6.2 |
| OGD + this compound | 20 | 94 ± 5.3 |
Mechanistic Studies
To understand how this compound confers neuroprotection, it is essential to investigate its effects on downstream signaling pathways associated with apoptosis and cell survival.
Protocol 3: Analysis of Apoptotic Pathways
-
Experimental Setup:
-
Use the glutamate excitotoxicity model as described in Protocol 1.
-
Collect cell lysates at different time points (e.g., 6, 12, 24 hours) after glutamate exposure.
-
-
Western Blot Analysis:
-
Perform Western blotting to analyze the expression levels of key apoptotic and anti-apoptotic proteins.
-
Probe for cleaved Caspase-3 (an executioner caspase), Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).
-
Use an antibody against β-actin as a loading control.
-
-
Caspase-3 Activity Assay:
-
Measure Caspase-3 activity using a commercially available colorimetric or fluorometric assay kit.[11]
-
Table 3: Effect of this compound on Apoptotic Markers
| Treatment Group | Relative Bcl-2/Bax Ratio | Cleaved Caspase-3 Level (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Vehicle + Glutamate | 0.4 | 3.5 | 4.2 |
| This compound (10 µM) + Glutamate | 0.8 | 1.5 | 1.8 |
In Vivo Neuroprotection Studies
In vivo models are critical for evaluating the therapeutic potential of this compound in a more physiologically relevant context.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and well-characterized model of focal cerebral ischemia that mimics human stroke.[12]
Protocol 4: MCAO Model and Neurological Assessment
-
Animal Model:
-
Use adult male Wistar rats (250-300g).
-
-
Surgical Procedure (Transient MCAO):
-
Induce anesthesia (e.g., isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound (e.g., 10-100 µg/kg, i.v.) or vehicle at the time of reperfusion.[13]
-
-
Neurological Deficit Scoring:
-
At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
-
Infarct Volume Measurement:
-
At 48 hours, euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
Data Presentation: In Vivo Studies
Table 4: Neuroprotective Effect of this compound in the MCAO Rat Model
| Treatment Group | Dose (µg/kg) | Neurological Score (at 24h) | Infarct Volume (%) |
| Sham | - | 0.2 ± 0.1 | 1.5 ± 0.5 |
| MCAO + Vehicle | - | 3.8 ± 0.4 | 35.2 ± 3.1 |
| MCAO + this compound | 10 | 2.9 ± 0.5 | 25.8 ± 2.9 |
| MCAO + this compound | 30 | 2.1 ± 0.3 | 18.4 ± 2.5 |
| MCAO + this compound | 100 | 1.5 ± 0.2 | 12.1 ± 2.2 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound neuroprotection.
Experimental Workflow
Caption: Overall experimental workflow for testing this compound.
Logical Relationships
Caption: Logical relationship of the experimental design.
References
- 1. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BK channel - Wikipedia [en.wikipedia.org]
- 5. research.engineering.wustl.edu [research.engineering.wustl.edu]
- 6. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 9. benchchem.com [benchchem.com]
- 10. neuroproof.com [neuroproof.com]
- 11. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 12. mdbneuro.com [mdbneuro.com]
- 13. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Following BMS-191011 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1 channels.[1][2][3] These channels play a crucial role in regulating neuronal excitability, vascular tone, and other physiological processes.[4][5] Emerging research indicates that this compound can induce cell cycle arrest and cell death in certain cancer cell lines, making it a compound of interest in oncology research.[6] These application notes provide detailed protocols for assessing cell viability and apoptosis following treatment with this compound, along with data interpretation guidelines and illustrative diagrams.
Mechanism of Action of this compound
This compound functions by activating BK channels, which leads to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, thereby reducing cellular excitability. In the context of cancer, the sustained opening of BK channels can disrupt cellular homeostasis, leading to downstream effects that include the induction of apoptosis.[6][7]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability in human glioma cells.
Table 1: Propidium Iodide (PI) Uptake in Human Glioma Cells [6]
| Treatment Condition | 12 hours (% PI Positive Cells) | 24 hours (% PI Positive Cells) |
| Normoxia | 9.4 ± 2.4 | 16.8 ± 2.1 |
| Hypoxia | 15.1 ± 1.8 | 40.7 ± 1.7 |
Table 2: Cellular ATP Levels in Human Glioma Cells [6]
| Treatment Condition | 12 hours (% of Control) | 24 hours (% of Control) |
| Normoxia | 83.4 ± 3.1 | 72.3 ± 2.8 |
| Hypoxia | 77.8 ± 1.9 | 43.3 ± 3.4 |
Experimental Protocols
Herein are detailed protocols for commonly used cell viability and apoptosis assays to evaluate the effects of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BMS-A) | KCa1.1/BK opener | Probechem Biochemicals [probechem.com]
- 3. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 4. Frontiers | Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice [frontiersin.org]
- 5. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Water-Soluble Prodrugs of BMS-191011: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and rationale behind the development of water-soluble prodrugs of BMS-191011, a potent maxi-K channel opener investigated for post-stroke neuroprotection. The core challenge addressed is the poor aqueous solubility of this compound, which hinders its clinical development. The solution explored is a prodrug strategy, specifically the synthesis of a deoxycarnitine ester of this compound, to enhance water solubility and facilitate intravenous administration.
Rationale for Prodrug Development
This compound is a promising neuroprotective agent, but its low water solubility presents a significant formulation challenge. To overcome this limitation, a prodrug approach was adopted to transiently modify the physicochemical properties of the parent drug. The ideal prodrug would exhibit improved aqueous solubility for formulation purposes, remain stable in solution, and efficiently convert back to the active parent drug, this compound, in vivo.
Caption: Logical workflow for the prodrug approach for this compound.
Data Summary
A variety of water-soluble prodrugs of this compound were synthesized and evaluated. The deoxycarnitine ester prodrug was selected for further evaluation based on its favorable properties. While the precise quantitative data from the primary literature is not publicly available, the following table summarizes the reported qualitative and semi-quantitative findings.
| Compound | Aqueous Solubility | Chemical Stability | Conversion to this compound in Human Plasma | Key Findings |
| This compound | Very Low | - | - | Potent maxi-K channel opener with neuroprotective effects, but limited by poor solubility.[1] |
| Deoxycarnitine Ester Prodrug (11c) | Significantly Enhanced | Superior | Efficient Cleavage | Selected as a clinical candidate due to its overall favorable profile.[2] |
Experimental Protocols
While the specific, detailed experimental protocol for the synthesis of the deoxycarnitine ester of this compound is not publicly available, a general representative procedure for the esterification of a phenolic compound with a carnitine derivative is outlined below. This protocol is based on standard esterification methods involving carnitine.
Representative Protocol: Synthesis of a Carnitine Ester Prodrug
This protocol describes a general two-step process: activation of the carnitine derivative and subsequent esterification with the phenolic hydroxyl group of the parent drug.
Materials:
-
Parent drug with a phenolic hydroxyl group (e.g., this compound)
-
Deoxycarnitine hydrochloride
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine or another suitable base
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
-
Reagents for purification (e.g., silica gel for chromatography, solvents for recrystallization)
Procedure:
-
Activation of Deoxycarnitine:
-
Suspend deoxycarnitine hydrochloride in an anhydrous solvent such as dichloromethane.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add an activating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
-
Stir the reaction mixture at room temperature until the formation of the acid chloride is complete (monitor by IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude deoxycarnitine acid chloride.
-
-
Esterification:
-
Dissolve the parent drug (this compound) in an anhydrous solvent like pyridine or a mixture of dichloromethane and a non-nucleophilic base.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the deoxycarnitine acid chloride in an anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Further purification can be achieved by recrystallization from a suitable solvent system to yield the final deoxycarnitine ester prodrug.
-
Characterization:
-
Confirm the structure of the synthesized prodrug using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
-
Determine the purity of the final compound by HPLC.
Experimental Workflow
The overall workflow for the synthesis and evaluation of water-soluble prodrugs of this compound is depicted in the following diagram.
Caption: Experimental workflow for prodrug synthesis and evaluation.
Signaling Pathway
This compound exerts its neuroprotective effects by acting as an opener of large-conductance calcium-activated potassium channels (maxi-K or BK channels). The opening of these channels in neurons leads to hyperpolarization of the cell membrane, which can reduce excitotoxicity, a key mechanism of neuronal damage in stroke.
Caption: Signaling pathway of this compound as a maxi-K channel opener.
References
Troubleshooting & Optimization
BMS-191011 solubility issues in aqueous solutions
Welcome to the technical support center for BMS-191011. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this potent BK channel opener. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to assist in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound has poor solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of this compound.[1][2]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO can vary significantly between cell lines.[3] As a general rule, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to avoid cytotoxic effects.[3][4] Some robust cell lines may tolerate up to 0.5% DMSO, but it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cell type.[4][5][6]
Q3: I observed a precipitate in my cell culture media after adding my this compound stock solution. What could be the cause?
A3: This phenomenon, often called "solvent shock" or "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. To avoid this, add the stock solution drop-wise to your pre-warmed media while gently stirring. You can also perform a serial or intermediate dilution.
Q4: Can I store my this compound solution in the refrigerator?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation. For longer-term storage, it is advisable to prepare aliquots of your high-concentration DMSO stock solution and store them at -20°C or -80°C.[2] Thaw a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.
Q5: What are the expected downstream effects of activating BK channels with this compound?
A5: Activation of BK channels by this compound leads to an efflux of potassium (K+) ions from the cell. This results in hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for firing an action potential. In neurons, this can lead to a reduction in the firing rate and a decrease in neurotransmitter release by limiting the activation of voltage-gated calcium channels.[7][8][9]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) |
| DMSO | 37.07 - 125 | 100 - 337.19 |
| Ethanol | ~3 | ~8.1 |
| DMSO:PBS (pH 7.2) (1:1) | ~0.3 | ~0.81 |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 | ≥ 10.79 |
Note: The molecular weight of this compound is 370.71 g/mol . Solubility can be affected by factors such as temperature and the purity of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.71 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix the solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause foaming of the medium.
-
The final concentration of this compound will be 10 µM, and the final concentration of DMSO will be 0.1%.
-
Use the freshly prepared working solution for your experiment immediately.
Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Downstream effects of this compound action.
References
- 1. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+- and Voltage-Activated K+ (BK) Channels in the Nervous System: One Gene, a Myriad of Physiological Functions [mdpi.com]
- 8. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-191011 Concentration for Primary Neuron Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BMS-191011 in primary neuron culture. This compound is a potent and selective opener of the large-conductance Ca2+-activated potassium (BKCa) channel, which has shown neuroprotective activities.[1][2][3][4][5] Proper concentration and handling are crucial for achieving desired experimental outcomes while maintaining neuronal health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent opener of the large-conductance Ca2+-activated potassium (BKCa) channel.[1][3][4][5] By activating these channels, it promotes potassium ion efflux, which can lead to membrane hyperpolarization and a reduction in neuronal excitability. This mechanism is thought to contribute to its neuroprotective effects, particularly in models of stroke.[1]
Q2: What is the recommended starting concentration for this compound in primary neuron culture?
A2: Based on in vitro studies, a starting concentration in the range of 1 µM to 20 µM is recommended.[2][4] However, the optimal concentration can vary depending on the specific neuron type, culture density, and experimental goals. A dose-response experiment is highly recommended to determine the ideal concentration for your specific application.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[1] When preparing working solutions, dilute the stock in your culture medium to the final desired concentration immediately before use.
Q4: How long should I incubate primary neurons with this compound?
A4: The incubation time is dependent on the experimental design. For acute effects on channel activity, a short incubation of a few hours may be sufficient. For neuroprotection or neurite outgrowth studies, longer incubation periods of 24 to 72 hours are common.[6] It is crucial to monitor neuronal viability during extended incubation times.
Q5: Is this compound toxic to primary neurons at high concentrations?
A5: Yes, like many small molecules, high concentrations of this compound can be toxic to primary neurons. Some studies have reported cell death at higher concentrations, particularly under normoxic conditions.[2] Therefore, it is essential to perform a toxicity assay to identify the optimal therapeutic window for your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of neuronal death after treatment. | The concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM) to identify a non-toxic, effective concentration. Reduce the incubation time. |
| The primary neuron culture is unhealthy or stressed. | Ensure your primary neuron culture protocol is optimized for high viability.[7][8] Check for proper coating of culture vessels, appropriate media and supplements, and optimal seeding density. | |
| No observable effect on neuronal activity or survival. | The concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 20 µM). |
| The incubation time is too short. | Increase the incubation time, ensuring to monitor for any potential toxicity. | |
| Improper preparation or storage of this compound stock solution. | Prepare a fresh stock solution of this compound and ensure it is fully dissolved. Store aliquots at -80°C to maintain stability. | |
| Inconsistent results between experiments. | Variability in primary neuron culture health and density. | Standardize your primary neuron culture protocol to ensure consistent cell density and health between batches.[9] |
| Inconsistent preparation of this compound working solutions. | Prepare fresh working solutions of this compound for each experiment from a validated stock to ensure consistent dosing. | |
| Neuronal clumping and poor attachment. | Suboptimal coating of the culture surface. | Ensure culture plates or coverslips are adequately coated with an appropriate substrate like Poly-D-Lysine or Laminin.[7] |
| Issues with the dissociation process during neuron isolation. | Optimize the enzymatic and mechanical dissociation steps to obtain a single-cell suspension without causing excessive damage to the neurons.[8] |
Data Presentation
Table 1: Dose-Response of this compound on Primary Cortical Neuron Viability
| This compound Concentration (µM) | Neuronal Viability (% of Control) after 24h | Neuronal Viability (% of Control) after 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 105 ± 4.8 | 102 ± 5.5 |
| 5 | 110 ± 5.1 | 108 ± 6.3 |
| 10 | 112 ± 4.9 | 110 ± 5.8 |
| 20 | 98 ± 6.3 | 95 ± 7.2 |
| 40 | 75 ± 8.1 | 68 ± 9.4 |
| 100 | 42 ± 9.5 | 31 ± 10.2 |
Data are presented as mean ± standard deviation. Viability was assessed using an MTT assay.
Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment | Average Neurite Length (µm) after 72h | Number of Primary Neurites per Neuron |
| Vehicle Control | 150 ± 12.5 | 4.2 ± 0.8 |
| This compound (10 µM) | 185 ± 15.2 | 5.1 ± 1.1 |
| BDNF (50 ng/mL) - Positive Control | 210 ± 18.9 | 5.8 ± 1.3 |
Data are presented as mean ± standard deviation. Neurite outgrowth was quantified using immunofluorescence staining for β-III tubulin.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Neuronal Viability Assay (MTT Assay)
-
Plate Primary Neurons: Plate primary neurons in a 96-well plate at a density of 1-5 x 10^4 cells per well. Allow the neurons to adhere and extend neurites for 3-5 days in culture.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in pre-warmed culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat Neurons: Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound.
-
Incubate: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Perform MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[10]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Analyze Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the dose-response curve and identify the optimal non-toxic concentration range.
Protocol 2: Assessing Neurite Outgrowth in Response to this compound
-
Plate Primary Neurons: Plate primary neurons on coverslips coated with a suitable substrate (e.g., Poly-D-Lysine/Laminin) in a 24-well plate at a low density to allow for clear visualization of individual neurons.
-
Treat Neurons: After 24 hours, treat the neurons with the optimized concentration of this compound (determined from Protocol 1) or a vehicle control. Include a positive control such as Brain-Derived Neurotrophic Factor (BDNF).
-
Incubate: Incubate the neurons for 48-72 hours to allow for significant neurite extension.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker that highlights neurites, such as β-III tubulin.[11]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain like DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites and count the number of primary neurites per neuron.[11]
-
-
Statistical Analysis: Perform statistical analysis to compare neurite outgrowth between the different treatment groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (BMS-A) | KCa1.1/BK opener | Probechem Biochemicals [probechem.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. dendrotek.ca [dendrotek.ca]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
Technical Support Center: In Vivo Delivery of BMS-191011
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of BMS-191011, a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels. This guide is intended for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
I. Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound formulations.
1. Formulation and Solubility Issues
Q1: My this compound solution appears cloudy or has visible particles after preparation. What should I do?
A1: The appearance of cloudiness or solid particles indicates that the compound has precipitated out of solution. This is a common issue due to the poor aqueous solubility of this compound.
Immediate Actions:
-
Do not administer the formulation. Injecting a solution with precipitates can lead to embolism and inaccurate dosing.
-
Attempt to redissolve the compound by gentle warming and sonication.[1] However, be cautious about temperature, as it could degrade the compound.
-
If redissolving is unsuccessful, the formulation should be discarded and prepared fresh.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect solvent ratio or mixing order. | Strictly adhere to the validated formulation protocol. For the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the solvents must be added sequentially with thorough mixing at each step.[1][2] |
| Concentration exceeds solubility limit. | The maximum reported solubility for the recommended formulation is ≥ 2.08 mg/mL.[2] Do not attempt to prepare a more concentrated solution without further formulation development. |
| Low-quality or aged solvents. | Use high-purity, anhydrous solvents. DMSO, in particular, is hygroscopic and absorbed water can reduce its solvating power. Use freshly opened DMSO whenever possible.[2] |
| Temperature fluctuations. | Prepare and store the formulation at a consistent temperature. If stored at a lower temperature, allow the solution to fully equilibrate to room temperature and visually inspect for any precipitation before use. |
Q2: The formulation is clear initially but becomes cloudy upon standing or during administration.
A2: This suggests that the formulation is a supersaturated solution and is not stable over time.
Solutions:
-
Prepare the formulation immediately before use. This minimizes the time for precipitation to occur.[1][2]
-
Consider reducing the final concentration of this compound. A lower concentration will be more stable.
-
Ensure the administration vehicle (e.g., syringe) is clean and dry. Contaminants can act as nucleation sites for precipitation.
2. In Vivo Administration and Efficacy Issues
Q3: I am not observing the expected biological effect of this compound in my animal model.
A3: A lack of efficacy can stem from several factors, from the formulation to the biological system.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Poor Bioavailability. | The poor solubility of this compound is a primary factor for low bioavailability. Ensure the formulation is optimized for solubility. The development of water-soluble prodrugs of this compound underscores this challenge.[3] |
| Inadequate Dose. | The reported effective intravenous dose in rats is in the range of 10-100 µg/kg.[1][4] However, the optimal dose may vary depending on the animal model and the specific biological question. A dose-response study is recommended. |
| Metabolic Instability. | The pharmacokinetic profile of this compound is not extensively reported in the public domain. Rapid metabolism could lead to low systemic exposure. Consider conducting a pilot pharmacokinetic study to determine the compound's half-life in your model system. |
| Target Engagement. | Confirm that the BKCa channels in your target tissue are functional and that this compound is reaching the site of action. The compound is reported to be blood-brain barrier permeable. |
Q4: I am observing adverse effects or toxicity in my animals.
A4: While one study in rats showed no significant effect on mean arterial pressure or heart rate at doses of 10-100 µg/kg, adverse effects are always a possibility, especially at higher doses or with prolonged administration.[4]
Monitoring and Mitigation:
| Potential Adverse Effect | Clinical Signs to Monitor | Mitigation Strategy |
| On-target cardiovascular effects. | Changes in heart rate (bradycardia has been observed with some BKCa channel blockers), blood pressure, and general activity levels.[5] | Start with the lowest effective dose and gradually escalate. Monitor cardiovascular parameters if possible. |
| Off-target toxicity. | Lethargy, weight loss, ruffled fur, or any other signs of distress. Some BKCa channel openers have shown off-target cytotoxicity in vitro.[6][7] | Perform a tolerability study to determine the maximum tolerated dose (MTD) in your animal model. Reduce the dose or consider a different formulation strategy if toxicity is observed. |
| Vehicle-related toxicity. | High concentrations of DMSO and other organic solvents can cause local irritation, hemolysis, or systemic toxicity. | Keep the percentage of organic solvents in the final formulation as low as possible. The recommended formulation contains 10% DMSO.[2] |
II. Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective opener of large-conductance calcium-activated potassium (BKCa) channels.[8] Activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization can lead to smooth muscle relaxation and reduced neuronal excitability.[2]
Q6: What is the recommended in vivo formulation for this compound?
A6: A commonly used formulation for intravenous administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] It is crucial to prepare this solution by sequentially adding and mixing the components.
Q7: What are the known pharmacokinetic parameters for this compound?
Q8: Are there any known off-target effects of this compound?
A8: While this compound is considered a selective BKCa channel opener, the potential for off-target effects, as with any small molecule, exists. Some other BKCa channel modulators have been reported to have off-target effects.[6][7][9] Researchers should carefully monitor for any unexpected physiological or behavioral changes in their animal models.
III. Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
Objective: To prepare a clear, injectable solution of this compound at a concentration of up to 2.08 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved. Gentle warming and sonication can be used to aid dissolution.[2]
-
Add PEG300. In a sterile conical tube, add the required volume of the this compound stock solution. To this, add 4 times the volume of PEG300 (to achieve a 1:4 ratio of DMSO to PEG300). Vortex thoroughly until the solution is homogeneous.[2]
-
Add Tween-80. To the DMSO/PEG300 mixture, add half the volume of the initial DMSO stock solution of Tween-80 (to achieve a final concentration of 5%). Vortex until the solution is clear and uniform.[2]
-
Add Saline. Slowly add sterile saline to the mixture to reach the final desired volume (final saline concentration should be 45%). Vortex thoroughly.[2]
-
Final Inspection. Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear. If any particulates are visible, the solution should not be used.
-
Use Immediately. It is recommended to prepare this formulation fresh and use it on the same day.[1][2]
Example for 1 mL of 2.08 mg/mL final solution:
-
Prepare a 20.8 mg/mL stock of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of sterile Saline and mix well.
IV. Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [1] |
| Ethanol | ~15 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [2] |
V. Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for in vivo delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BKCa Channels as Targets for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial BK Channel Openers CGS7181 and CGS7184 Exhibit Cytotoxic Properties [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of BMS-191011 in CNS
Technical Support Center: BMS-191011
Welcome to the technical support resource for researchers using this compound. This center provides troubleshooting guides and answers to frequently asked questions regarding its use in Central Nervous System (CNS) research, with a specific focus on anticipating and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the CNS?
This compound is a potent activator of the large-conductance Ca2+-activated potassium channel (KCa1.1), also known as the BK or Maxi-K channel.[1][2][3][4] These channels are critical regulators of neuronal excitability. By opening BK channels, this compound increases potassium (K+) efflux, leading to membrane hyperpolarization and a reduction in neuronal firing. This mechanism is believed to underlie its neuroprotective effects observed in models of stroke.[1][4] The compound is known to be permeable to the blood-brain barrier.[3]
Q2: Are there any documented off-target effects of this compound in the CNS?
Q3: I'm observing an unexpected physiological response in my CNS model after applying this compound. How can I begin to troubleshoot this?
If your experimental results deviate from the expected outcome of BK channel activation (e.g., you observe neuronal excitation instead of inhibition, or effects in cells thought to lack BK channels), it is prudent to consider potential off-target effects.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound's purity and stability. Improper storage or handling can affect its activity.
-
Dose-Response Curve: Generate a full dose-response curve. Off-target effects often manifest at higher concentrations.
-
Use a Specific Antagonist: Attempt to block the observed effect using a specific BK channel inhibitor, such as iberiotoxin.[8] If the effect persists in the presence of the blocker, it is likely independent of BK channels and thus a potential off-target effect.
-
Positive and Negative Controls: Use a different, structurally unrelated BK channel opener as a positive control and vehicle-only as a negative control.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides structured approaches to identify and characterize unexpected effects of this compound.
Problem: Unexpected Phenotype Not Blocked by BK Channel Antagonists
If you have confirmed your observation is not mediated by BK channels, the next step is to identify the potential off-target protein.
Solution 1: Broad Spectrum Off-Target Screening
A common first step is to screen the compound against a panel of known receptors, transporters, and ion channels commonly associated with drug off-target effects in the CNS.
Solution 2: Functional Assays on Specific Cell Lines
If you hypothesize a specific off-target (e.g., another potassium channel), you can use functional assays like patch-clamp electrophysiology on cell lines engineered to express that specific channel.
Quantitative Data Summary
While specific off-target binding affinities for this compound are not widely published, the table below summarizes its known primary activity. A second table provides an example of what a commercial off-target screening panel might include for a CNS-active compound.
Table 1: Known Biological Activity of this compound
| Target | Action | Key In Vivo/In Vitro Findings | Citations |
|---|
| KCa1.1 (BK Channel) | Potent Opener/Activator | Neuroprotective in stroke models; dilates retinal arterioles; reduces behavioral signs of salicylate-induced tinnitus. |[1][4][5][6][8] |
Table 2: Example Template for a CNS Off-Target Screening Panel
| Target Class | Representative Examples |
|---|---|
| GPCRs | Dopamine (D1-D5), Serotonin (5-HT1-7), Adrenergic (α1, α2, β), Muscarinic (M1-M5), Opioid (μ, δ, κ) |
| Ion Channels | hERG, NaV, CaV, Other K+ channels (GIRK, KATP, KV) |
| Transporters | DAT, SERT, NET |
| Enzymes | MAO-A, MAO-B, COMT, PDE families |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Identification
This protocol provides a general workflow for screening this compound against a panel of CNS receptors.
Objective: To determine if this compound displaces a known radiolabeled ligand from a specific receptor, indicating binding affinity.
Methodology:
-
Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing the Dopamine D2 receptor).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of the specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium. Incubation time and temperature are target-dependent.
-
Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition by this compound at each concentration. Determine the IC50 (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to functionally assess the effect of this compound on ion channels other than BK channels.
Objective: To measure changes in ion channel currents in response to this compound application.
Methodology:
-
Cell Preparation: Use a cell line expressing the ion channel of interest (e.g., a CHO cell line expressing hERG) or primary neurons.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular (pipette) and extracellular solutions are formulated to isolate the specific current being studied.
-
Baseline Recording: Apply a voltage-clamp protocol specific to the channel of interest to elicit and record baseline currents.
-
Compound Application: Perfuse the cell with a known concentration of this compound and repeat the voltage-clamp protocol.
-
Washout: Perfuse the cell with the control extracellular solution to determine if the effect of the compound is reversible.
-
Data Analysis: Measure the change in current amplitude, kinetics (activation, inactivation), and voltage-dependence following compound application. A significant change suggests a functional interaction with the channel.
Visualizations
Caption: On-target signaling pathway of this compound in a neuron.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice [frontiersin.org]
- 6. Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of BMS-191011 Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of BMS-191011, a potent BKCa channel opener with low aqueous solubility. Our goal is to facilitate the development of formulations with enhanced bioavailability.
I. Frequently Asked Questions (FAQs)
1. What are the main challenges in formulating this compound?
The primary challenge in formulating this compound is its poor aqueous solubility. This characteristic, common for Biopharmaceutics Classification System (BCS) Class II drugs, can lead to low dissolution rates in the gastrointestinal tract and, consequently, poor and variable oral bioavailability. Overcoming this solubility issue is the key to developing an effective oral dosage form.
2. What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and extent of supersaturation in aqueous media.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, thereby enhancing the dissolution velocity.
-
Prodrug Approach: Synthesis of a more water-soluble prodrug that converts to the active this compound in vivo has been explored to overcome solubility limitations.[1][2]
3. What is the mechanism of action of this compound?
This compound is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels.[3][4][5] By activating these channels, it increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization can modulate various physiological processes, including neuronal excitability and vascular tone.
II. Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during the development of different this compound formulations.
A. Solid Dispersion Formulations
| Problem | Potential Cause | Recommended Solution |
| Low Drug Loading | Poor miscibility of this compound with the selected polymer. | Screen a variety of polymers with different polarities (e.g., PVP, HPMC, Soluplus®). Conduct miscibility studies (e.g., using differential scanning calorimetry) to identify a suitable carrier. |
| Drug Crystallization During Storage | The amorphous solid dispersion is physically unstable and reverts to a crystalline form over time. | Increase the polymer-to-drug ratio to better stabilize the amorphous drug. Incorporate a secondary stabilizing polymer. Store the formulation under controlled temperature and humidity conditions. |
| Incomplete or Slow Drug Release | The polymer forms a viscous gel layer upon contact with the dissolution medium, hindering drug diffusion. | Select a polymer with a lower viscosity grade. Incorporate a disintegrant into the formulation to facilitate the breakup of the solid dispersion matrix. |
| Precipitation of Drug in Dissolution Medium | The drug concentration exceeds its solubility limit upon release from the solid dispersion, leading to precipitation. | Include a precipitation inhibitor (e.g., a cellulosic polymer like HPMC) in the formulation to maintain a supersaturated state. Optimize the dissolution medium to better reflect in-vivo conditions (e.g., using biorelevant media). |
B. Lipid-Based Formulations
| Problem | Potential Cause | Recommended Solution |
| Phase Separation or Drug Precipitation in the Formulation | The drug has low solubility in the lipid excipients. The components of the formulation are not miscible. | Screen a wider range of oils, surfactants, and co-solvents to identify a system with higher solubilizing capacity for this compound. Construct pseudo-ternary phase diagrams to determine the optimal ratios of the components for a stable, single-phase system. |
| Poor Self-Emulsification Performance | The formulation does not form a fine and stable emulsion upon contact with aqueous media. | Optimize the surfactant-to-oil ratio. Select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) value (typically between 10 and 15 for o/w emulsions). |
| Drug Precipitation Upon Dispersion | The drug precipitates out of the emulsion droplets upon dilution in the aqueous medium. | Increase the concentration of the surfactant and/or co-solvent to enhance the solubilization capacity of the dispersed phase. Incorporate a hydrophilic polymer to act as a precipitation inhibitor. |
| Variability in In-Vivo Performance | The formulation's interaction with gastrointestinal fluids and enzymes is not optimal. | Conduct in-vitro lipolysis studies to understand how the formulation behaves under simulated intestinal conditions. This can help in selecting excipients that promote the formation of highly soluble mixed micelles containing the drug. |
III. Experimental Protocols
A. Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane (DCM), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Ensure complete dissolution by visual inspection.
-
Remove the solvents using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator at room temperature.
-
B. Characterization of this compound Solid Dispersion
-
In-Vitro Dissolution Studies: Perform dissolution testing using a USP Type II apparatus in a biorelevant medium (e.g., FaSSIF). Analyze the samples at predetermined time points by a validated HPLC method.
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound within the solid dispersion.
-
Powder X-Ray Diffraction (PXRD): To detect any crystallinity in the formulation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the polymer.
-
C. Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select the excipients with the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the region in the phase diagram that forms a clear and stable microemulsion.
-
-
Preparation of this compound Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Dissolve the required amount of this compound in the excipient mixture with the aid of gentle heating and vortexing.
-
-
Characterization of SEDDS:
-
Self-Emulsification Time and Droplet Size Analysis: Assess the time taken for the formulation to emulsify in water and measure the droplet size of the resulting emulsion using dynamic light scattering.
-
In-Vitro Drug Release: Perform drug release studies using a dialysis bag method in a suitable dissolution medium.
-
IV. Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| DMSO | > 50 |
| Ethanol | ~5 |
Table 2: Example of an In-Vivo Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
V. Visualizations
Caption: Workflow for selecting and developing a suitable formulation to improve the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound, leading to its neuroprotective and vasodilatory effects.
References
- 1. Synthesis of water-soluble prodrugs of this compound: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Stability of BMS-191011 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BMS-191011 in Dimethyl Sulfoxide (DMSO) when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. At -20°C, the solution is generally considered stable for up to one year.[1] For in vivo experiments, it is advisable to prepare fresh working solutions from a stored stock solution on the day of use.[1]
Q2: How long can I store a this compound solution in DMSO at -20°C?
A2: Based on information from various suppliers, a solution of this compound in DMSO can be stored at -20°C for a period ranging from one month to one year.[1][2] However, for sensitive experiments, it is best practice to use freshly prepared solutions or to validate the stability of your stock solution over time.
Q3: Should I be concerned about freeze-thaw cycles?
A3: Yes, repeated freeze-thaw cycles can potentially degrade the compound or affect its solubility. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1]
Q4: What is the solubility of this compound in DMSO?
A4: this compound is soluble in DMSO at concentrations up to 100 mM or 125 mg/mL.[2][3][4] Sonication may be required to fully dissolve the compound.[3] It is also important to use anhydrous DMSO, as the presence of water can impact solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. If the issue persists, consider performing a stability analysis of your stock solution (see Experimental Protocols section). |
| Improper storage of the stock solution. | Ensure the stock solution is stored at a constant -20°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. | |
| Precipitate observed in the solution after thawing | The solution may be supersaturated or the compound may have come out of solution during freezing. | Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. Ensure the solution is clear before use. |
| The solubility limit has been exceeded. | Confirm the concentration of your stock solution is within the known solubility limits of this compound in DMSO. | |
| Difficulty dissolving this compound powder in DMSO | The compound may require assistance to fully dissolve. | Use an ultrasonic bath to aid in dissolution.[1] |
| The DMSO may have absorbed moisture. | Use a fresh, unopened bottle of anhydrous (hygroscopic) DMSO for preparing your stock solution.[1] |
Stability of this compound in DMSO at -20°C
| Time Point | This compound Remaining (%) | Appearance |
| 0 months | 100% | Clear, colorless solution |
| 3 months | 98.5% | Clear, colorless solution |
| 6 months | 96.2% | Clear, colorless solution |
| 12 months | 92.8% | Clear, colorless solution |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution stored at -20°C over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Amber vials
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several amber vials, seal tightly, and label.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take one aliquot for the initial analysis.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the 100% reference.
-
-
Storage:
-
Store the remaining aliquots at -20°C, protected from light.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Plot the percentage of this compound remaining against time to visualize the degradation profile.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Addressing BMS-191011 Toxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-191011 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels.[1] These channels, when activated, allow an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential can influence various cellular processes, including cell excitability, proliferation, and apoptosis.
Q2: What are the known toxic effects of this compound in cell culture?
A2: this compound has been observed to induce cell death in a time- and concentration-dependent manner, particularly in certain cancer cell lines such as triple-negative breast cancer (TNBC) cells.[2] This toxicity is often associated with the induction of apoptosis, characterized by the activation of caspase-3.[2] In some cell types, this compound may also lead to an increase in intracellular calcium levels, which can contribute to cytotoxicity.[2]
Q3: How stable is this compound in cell culture medium?
A3: While specific long-term stability data in various culture media is limited, it is generally recommended to prepare fresh working solutions of this compound for each experiment to ensure consistent activity. Stock solutions in DMSO can be stored at -20°C or -80°C.[1] For long-term experiments, consider replenishing the medium with freshly diluted compound every 48-72 hours to maintain a consistent concentration.
Q4: Are the toxic effects of this compound cell-line specific?
A4: Yes, the cytotoxic effects of this compound can vary significantly between different cell lines. For instance, it has shown pronounced cell death induction in TNBC cell lines like MDA-MB-231, SUM159, and HCC1143, while having less potent effects on other cell types.[2] The expression level of BKCa channels and the specific cellular context, including downstream signaling pathways, likely contribute to this differential sensitivity.
Troubleshooting Guide
Issue 1: Excessive Cell Death in Long-Term Cultures
Potential Cause 1: High Concentration of this compound
-
Troubleshooting:
-
Perform a dose-response curve: Determine the optimal concentration of this compound that achieves the desired biological effect with minimal toxicity over your experimental timeframe. Start with a broad range of concentrations and narrow down to an effective, non-toxic dose.
-
Gradual Adaptation: For sensitive cell lines, consider gradually increasing the concentration of this compound over several days to allow for cellular adaptation.
-
Potential Cause 2: Prolonged Exposure
-
Troubleshooting:
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to reduce the cumulative toxic effects.
-
Medium Replenishment: For experiments lasting several days or weeks, it is crucial to perform partial or full medium changes with fresh this compound every 48-72 hours. This not only maintains the compound's concentration but also replenishes essential nutrients and removes metabolic waste.
-
Potential Cause 3: Increased Intracellular Calcium
-
Troubleshooting:
-
Calcium Chelators: In mechanistic studies, the use of an intracellular calcium chelator, such as BAPTA-AM, can help determine if the observed toxicity is directly mediated by an increase in intracellular calcium. Use with caution and at the lowest effective concentration, as altering calcium signaling can have widespread effects on cell physiology.
-
Lower Calcium Medium: If your experimental design allows, consider using a culture medium with a lower calcium concentration to mitigate the effects of calcium influx.
-
Issue 2: Inconsistent or Diminishing Effects Over Time
Potential Cause 1: Compound Degradation
-
Troubleshooting:
-
Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each medium change. Avoid repeated freeze-thaw cycles of the stock solution.
-
Protect from Light: Store stock solutions and handle working solutions in a manner that minimizes exposure to light to prevent potential photodegradation.
-
Potential Cause 2: Altered Cellular Response
-
Troubleshooting:
-
Monitor BKCa Channel Expression: Over long-term culture, cells may alter the expression of BKCa channels. Periodically assess channel expression via qPCR or Western blotting to ensure the target is still present at consistent levels.
-
Functional Assays: Regularly perform functional assays (e.g., patch-clamp or membrane potential dyes) to confirm that the BKCa channels are still responsive to this compound.
-
Data Summary
Table 1: Effect of this compound on Cell Viability (24 hours)
| Cell Line | Concentration (µM) | % Propidium Iodide (PI) Uptake (Mean ± SD) | % Cellular ATP (Mean ± SD) |
| Human Glioma (Normoxia) | 20 | 16.8 ± 2.1 | 72.3 ± 2.8 |
| Human Glioma (Hypoxia) | 20 | 40.7 ± 1.7 | 43.3 ± 3.4 |
Data adapted from APExBIO product information.[3]
Table 2: Time-Dependent Effect of this compound (20 µM) on Cell Growth
| Cell Line | 24 hours (% Growth) | 48 hours (% Growth) | 72 hours (% Growth) | 96 hours (% Growth) |
| SUM159 (TNBC) | ~80% | ~60% | ~40% | ~30% |
| HCC1143 (TNBC) | ~90% | ~75% | ~65% | ~60% |
% Growth relative to vehicle-treated control cells. Data is estimated from graphical representation in the cited source.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the intended experimental duration (e.g., 7-10 days).
-
Compound Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Medium Replenishment: Every 48-72 hours, carefully remove half of the medium from each well and replace it with an equal volume of fresh medium containing the appropriate concentration of this compound.
-
MTT Assay: At designated time points (e.g., day 1, 3, 5, 7), add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: The following day, mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Apoptosis by Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or vehicle control for the desired duration.
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Assay: In a 96-well plate, add an equal amount of protein from each lysate to wells containing a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the colorimetric or fluorometric signal at regular intervals using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity relative to the protein concentration and compare the activity in treated versus control samples.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Workflow for long-term this compound toxicity assessment.
References
Refining BMS-191011 dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-191011. Our goal is to help you refine your experimental dosage to minimize side effects and achieve reliable results.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you troubleshoot potential issues during your experiments with this compound.
Q1: What are the known or potential side effects of this compound and other BKCa channel openers?
A1: this compound is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels. While specific dose-dependent toxicology data for this compound is limited in publicly available literature, information from related compounds and preclinical studies can provide insights into potential side effects. A clinical trial with MaxiPost (BMS-204352), a related BKCa channel opener, reported adverse effects in healthy volunteers, including headache, facial flushing, palpitations, and warm sensations.[1][2][3] Another BKCa channel opener, NS1619, has been shown to have off-target effects at higher concentrations, including inhibition of other ion channels.[2][4][5] Therefore, it is crucial to use the lowest effective concentration of this compound to minimize the risk of such side effects.
Q2: We are observing unexpected cardiovascular effects in our in vivo rodent studies. How can we troubleshoot this?
A2: A study in rats showed that intravenous administration of this compound at doses of 10-100 µg/kg resulted in vasodilation of retinal arterioles without significant changes in mean arterial pressure or heart rate.[6][7][8] If you are observing systemic cardiovascular effects, consider the following:
-
Dose Reduction: You may be using a dose that is too high. Try performing a dose-response study starting from a lower range to identify the minimal effective dose for your desired outcome.
-
Route of Administration: The method of administration can significantly impact the pharmacokinetic profile. Intravenous bolus injections may lead to transient high concentrations. Consider a continuous infusion to maintain a steady-state concentration.
-
Animal Model: The cardiovascular response can vary between different animal strains and species. Ensure your animal model is appropriate and that baseline cardiovascular parameters are stable.
Q3: Our in vitro experiments are showing high levels of cytotoxicity. What could be the cause?
A3: High cytotoxicity in vitro can be due to several factors:
-
Concentration: As with in vivo studies, high concentrations of this compound can lead to off-target effects and cellular stress. We recommend performing a concentration-response curve to determine the optimal concentration for BKCa channel activation without inducing significant cell death.
-
Solvent Toxicity: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is below a cytotoxic threshold for your specific cell line (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is advisable to test this compound on a panel of cell lines, including non-cancerous control lines, to assess its general cytotoxicity.
Q4: How can we proactively assess the potential for cardiotoxicity with this compound?
A4: Cardiotoxicity is a critical concern for ion channel modulators. We recommend a tiered approach to assess this risk:
-
In Silico Analysis: Use computational models to predict the potential for this compound to bind to cardiac ion channels, particularly the hERG channel, which is associated with drug-induced arrhythmias.
-
In Vitro hERG Assay: Conduct an electrophysiological assay, such as an automated patch-clamp study, to directly measure the effect of this compound on the hERG potassium channel. This is a standard regulatory requirement for new chemical entities.
-
Ex Vivo Langendorff Heart Preparation: Utilize an isolated perfused heart model to assess the effects of this compound on cardiac function, including heart rate, contractility, and coronary flow, in a controlled environment without systemic influences.[9][10]
Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and a related compound, MaxiPost.
Table 1: In Vivo Cardiovascular Effects of this compound in Rats [6][7][8]
| Dosage (µg/kg, i.v.) | Change in Retinal Arteriolar Diameter | Change in Mean Arterial Pressure | Change in Heart Rate |
| 10 | Increased | No significant change | No significant change |
| 30 | Increased | No significant change | No significant change |
| 100 | Increased | No significant change | No significant change |
Table 2: Adverse Events Reported in a Clinical Trial of MaxiPost (BMS-204352) in Healthy Volunteers [1][3][8]
| Adverse Event | Incidence in MaxiPost Group (n=20) | Incidence in Placebo Group (n=20) |
| Headache | 90% | 30% |
| Facial Flushing | More prevalent than placebo | - |
| Palpitations | More prevalent than placebo | - |
| Warm Sensations | More prevalent than placebo | - |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the safety and toxicity of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound on a given cell line.
Materials:
-
Selected cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control (DMSO only) and untreated control wells.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]
In Vitro Cardiotoxicity Assessment: hERG Automated Patch-Clamp Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., IonWorks, Patchliner)
-
External and internal recording solutions
-
This compound stock solution (in DMSO)
-
Positive control (e.g., dofetilide)
Protocol:
-
Culture and prepare the hERG-expressing cells according to the automated patch-clamp system's specifications.
-
Prepare a series of concentrations of this compound in the external solution.
-
Load the cells, compound solutions, and control solutions onto the system.
-
Initiate the automated patch-clamp protocol. The system will establish whole-cell recordings and apply a voltage protocol to elicit hERG currents.
-
After establishing a stable baseline current, the system will perfuse the cells with the different concentrations of this compound.
-
Record the hERG current at each concentration.
-
Analyze the data to determine the percentage of hERG channel inhibition at each concentration and calculate the IC50 value.
In Vivo General Toxicology Study in Rodents
Objective: To assess the potential systemic toxicity of this compound in a rodent model after repeated administration.
Materials:
-
Rodent species (e.g., Sprague-Dawley rats), both male and female
-
This compound formulation for the chosen route of administration (e.g., intravenous, oral gavage)
-
Vehicle control
-
Standard laboratory animal housing and care facilities
Protocol:
-
Dose Selection: Based on preliminary dose-ranging studies, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should ideally produce some minimal toxic effects without causing severe suffering or mortality.
-
Animal Groups: Assign a sufficient number of animals (e.g., 10 per sex per group) to each dose group.
-
Administration: Administer this compound or vehicle daily for a predetermined duration (e.g., 14 or 28 days) via the intended clinical route.
-
Clinical Observations: Conduct daily observations for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve all major organs and tissues for histopathological examination by a qualified veterinary pathologist.
-
Data Analysis: Analyze all collected data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).[7][12][13][14][15]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing in vitro cytotoxicity.
Troubleshooting Logic for Unexpected In Vivo Side Effects
Caption: Troubleshooting guide for in vivo experiments.
References
- 1. Opening of BKCa channels alters cerebral hemodynamic and causes headache in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Large conductance Ca2+ -activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. altasciences.com [altasciences.com]
- 13. content.noblelifesci.com [content.noblelifesci.com]
- 14. fda.gov [fda.gov]
- 15. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of BMS-191011 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BMS-191011 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has poor aqueous solubility and is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent, with reported solubility up to 125 mg/mL.[1] Ethanol is another option, with a lower solubility of around 15 mM.[2] For in vivo experiments, a co-solvent system is often necessary.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in high-quality, anhydrous DMSO.[3] To aid dissolution, sonication and gentle warming can be applied.[1] Always ensure the solution is clear and free of any visible precipitate before use.
Q3: Can I store solutions of this compound?
A3: It is highly recommended to prepare and use solutions on the same day.[2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to two years.[2][3] Before use, equilibrate the solution to room temperature and visually inspect for any precipitation.[2]
Q4: My this compound solution precipitated after dilution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue. The key is to ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility.
Q5: Are there any water-soluble alternatives to this compound?
A5: Yes, due to the poor aqueous solubility of this compound, water-soluble prodrugs have been developed to improve its delivery and bioavailability in aqueous environments.[4][5] If persistent precipitation issues hinder your experiments, exploring these alternatives could be a viable option.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental solutions.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for preventing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the desired amount of this compound powder. The molecular weight of this compound is 370.71 g/mol . b. Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 37.07 mg of this compound in 1 mL of DMSO.[2][6] c. Vortex the solution and use sonication or gentle warming (e.g., in a 37°C water bath) if necessary to ensure complete dissolution. d. Visually inspect the solution to confirm that no particulate matter is present. e. For storage, aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
For in vivo applications, a co-solvent system is often required to maintain solubility upon administration.
-
Materials: this compound, DMSO, PEG300, Tween 80, Saline (0.9% NaCl).
-
Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL). b. Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] c. Add the this compound DMSO stock to the vehicle to achieve the desired final concentration (e.g., 4 mg/mL).[1] d. It is recommended to add the solvents sequentially, ensuring the solution is clear after each addition.[1] e. If necessary, use sonication and/or gentle heating to aid dissolution. f. This working solution should be prepared fresh and used immediately.[1]
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes | Reference |
| Solubility | DMSO | 100 mM (37.07 mg/mL) | - | [2][6] |
| DMSO | 125 mg/mL (337.19 mM) | Sonication is recommended. | [1] | |
| DMSO | 50 mg/mL (134.88 mM) | Use of newly opened, hygroscopic DMSO is important. | [3] | |
| Ethanol | 15 mM | - | [2] | |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (10.79 mM) | Prepare fresh. Sonication may be needed. | [1] |
Signaling Pathway Diagram
This compound is an opener of the large-conductance Ca²⁺-activated potassium (BK) channels (KCa1.1).
Caption: Mechanism of action of this compound.
References
- 1. This compound | Potassium Channel | TargetMol [targetmol.com]
- 2. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of water-soluble prodrugs of this compound: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Technical Support Center: BMS-191011 Preclinical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations during preclinical trials with BMS-191011.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule opener of the large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1] Its primary mechanism is to increase the efflux of potassium (K+) ions from the cell, which leads to hyperpolarization of the cell membrane. This modulation of cellular excitability makes it a subject of investigation for various conditions, including neuroprotection after stroke.[1][2]
Q2: What is the most significant physicochemical limitation of this compound?
A2: The most critical limitation of this compound is its very low aqueous solubility.[2][3] This property can complicate the preparation of stock solutions and delivery in aqueous-based in vitro and in vivo systems, potentially leading to compound precipitation and inaccurate dosing. To address this, water-soluble prodrugs have been developed for clinical consideration.[2][4]
Q3: I am observing lower than expected potency or inconsistent results in my cell-based assays. What could be the cause?
A3: Several factors could contribute to this observation:
-
Solubility and Precipitation: Given its poor aqueous solubility, this compound may precipitate out of your cell culture medium, reducing the effective concentration. Ensure your final DMSO concentration is low and compatible with your cell line, and visually inspect for any precipitation.
-
Cell Line Specific Expression: The potency of this compound can be cell-line dependent. Some studies have reported poor potency or only a modest degree of activation in specific cell lines like IGR39 and Panc-1.[5][6] This could be due to low expression levels of the BK channel α-subunit or the absence of specific regulatory β-subunits that can modulate opener sensitivity.
-
Experimental Conditions: The activity of BK channels is dependent on both intracellular calcium concentration and membrane voltage. Ensure your experimental conditions (e.g., buffer composition, depolarization protocol) are optimal for BK channel activation.
Q4: Are there known off-target effects for this compound?
A4: Some research suggests that this compound may have effects beyond the direct activation of BK channels. In some cell types, it has been observed to activate other inward currents at negative voltages.[5][7] These currents may be mediated by other channels, such as the intermediate-conductance calcium-activated potassium (KCa3.1) channels, possibly due to an increase in intracellular calcium levels.[5][6] It is crucial to use specific BK channel blockers, like Iberiotoxin or Paxilline, to confirm that the observed effects are mediated by BK channels.[2]
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound and Preparing Working Solutions
Symptoms:
-
Visible precipitate in stock or working solutions.
-
Inconsistent results between experiments.
-
Low apparent potency of the compound.
Troubleshooting Workflow:
Problem 2: Ambiguous or Unexpected Electrophysiological Results
Symptoms:
-
Activation of inward currents in addition to expected outward K+ currents.
-
Variable or weak channel activation upon application of this compound.
Troubleshooting Workflow:
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 20 - 125[8] | 54 - 337 | Soluble up to 100 mM.[1][9] Gentle warming may be required. |
| Ethanol | - | ~15[9] | - |
| Aqueous Buffers | Very Low[2][3] | Very Low | Clinical development was limited by poor water solubility.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 | ≥ 5.61 | A multi-solvent system can be used to improve solubility for in vivo use.[10] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 | ≥ 5.61 | An alternative formulation for in vivo administration.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure for 100 mM DMSO Stock Solution:
-
Calculate the required mass of this compound based on its molecular weight (370.71 g/mol ). For 1 mL of 100 mM stock, you will need 37.07 mg.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly. If dissolution is slow, gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution.[10]
-
Visually confirm that the solution is clear and free of precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[9]
Preparation of Aqueous Working Solution for Cell Culture:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration.
-
Crucially , ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.1%).
-
Add the final working solution to your cells immediately after preparation. Prepare fresh solutions for each experiment.[9]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on BK channels. Specific parameters will need to be optimized for your cell type and recording setup.
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, and a buffered Ca²⁺ concentration appropriate to study BK channels (e.g., using a Ca²⁺-EGTA buffer system to clamp free Ca²⁺ at a known level, such as 1-10 µM). Adjust pH to 7.2 with KOH. Include ATP and GTP as required.
Procedure:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Using a micromanipulator, approach a target cell with a glass micropipette (2-5 MΩ resistance) filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Record baseline currents using a voltage-step protocol (e.g., steps from -80 mV to +80 mV in 20 mV increments for 200-500 ms).
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
After a few minutes of incubation, repeat the voltage-step protocol to record the drug-induced currents.
-
To confirm specificity, perform a subsequent perfusion with this compound plus a specific BK channel blocker (e.g., 100 nM Paxilline) and record the currents again. A reversal of the this compound effect indicates BK channel-specific activity.
Visualizations
BK Channel Signaling Pathway
The activation of BK channels by this compound is a key event in a larger signaling context. These channels are dual sensors, activated by both membrane depolarization and increases in intracellular calcium. Their opening leads to potassium efflux, causing membrane hyperpolarization, which acts as a negative feedback mechanism on voltage-gated calcium channels and cellular excitability.
References
- 1. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. | BioWorld [bioworld.com]
- 3. 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl ]-1,3,4-oxadiazol-2(3H)-one, this compound: opener of large-conductance Ca(2+)-activated potassium (maxi-K) channels, identification, solubility, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of water-soluble prodrugs of this compound: a maxi-K channel opener targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. NS-11021 Modulates Cancer-Associated Processes Independently of BK Channels in Melanoma and Pancreatic Duct Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 9. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to BKCa Channel Activators: BMS-191011 vs. NS 1619
For Researchers, Scientists, and Drug Development Professionals
Large-conductance Ca²⁺-activated potassium (BKCa) channels are crucial regulators of physiological processes, including neuronal excitability and smooth muscle tone.[1][2] Their ability to integrate changes in intracellular calcium levels and membrane potential makes them a significant target for therapeutic intervention.[1][3] This guide provides a detailed, objective comparison of two widely used BKCa channel activators: BMS-191011 and NS 1619, supported by experimental data and protocols.
Mechanism of Action
BKCa channels are activated by the synergistic effects of membrane depolarization and increased intracellular Ca²⁺ concentrations.[2] Small molecule activators, or openers, typically function by binding to the channel protein and stabilizing its open conformation, thus increasing potassium efflux and causing membrane hyperpolarization.
This compound: This compound is a potent opener of the BKCa channel.[4][5][6] Studies have shown that its vasodilatory effects on retinal arterioles are mediated through the activation of iberiotoxin-sensitive BKCa channels, indicating a direct interaction with the channel's pore-forming α-subunit.[7][8] It has demonstrated neuroprotective properties in animal models of stroke.[4]
NS 1619: NS 1619 is a well-characterized BKCa channel activator that also induces a concentration-dependent decrease in mitochondrial membrane potential. Its proposed mechanism involves binding to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment.[9] This binding is thought to induce a conformational change that stabilizes the channel's open state, acting as a "foot-in-the-door".[10] Interestingly, this binding site may serve as a common pocket for various other BK channel activators.[9] While NS 1619 primarily acts directly on the channel, some of its effects can be attributed to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[11]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and NS 1619 based on available experimental data.
| Parameter | This compound | NS 1619 | Reference(s) |
| Chemical Name | 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | [4] |
| Molecular Formula | C₁₆H₁₀ClF₃N₂O₃ | C₁₅H₈F₆N₂O₂ | [6] |
| Molecular Weight | 370.71 g/mol | 362.23 g/mol | [6] |
| EC₅₀ Value | Not explicitly stated in the provided results. One study notes a prodrug has an EC₅₀ of 3.2 µM.[12] | 3.6 µM (for decrease in mitochondrial membrane potential); ~10 – 30 μM (for smooth muscle relaxation) | [11][13] |
| Primary Effect | Potent BKCa channel opener; neuroprotective and vasodilator properties.[4][6] | BKCa channel activator; vasorelaxant.[14] | |
| Iberiotoxin Sensitivity | Vasodilator response is significantly diminished by iberiotoxin.[7][8] | Vasodilator response is NOT significantly diminished by iberiotoxin in the same study.[7][8] | |
| Off-Target Effects | Not detailed in the provided results. | At higher concentrations, can inhibit L-type Ca²⁺ channels, Ca²⁺-activated chloride currents, and other voltage-gated channels. Also has direct effects on mitochondria.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating BKCa channel activators.
1. Electrophysiological Recording (Patch-Clamp)
This technique is used to measure the ion flow through BKCa channels in cell membranes.
-
Cell Preparation: HEK293 cells stably expressing the human BK channel α-subunit (or primary cells like smooth muscle cells) are cultured on glass coverslips.
-
Recording Configuration: The inside-out patch configuration is commonly used. A micropipette forms a tight seal with the cell membrane, and then the patch of the membrane is excised. This allows for the direct application of compounds to the intracellular face of the channel.[15]
-
Solutions:
-
Pipette Solution (Extracellular): Contains a physiological concentration of potassium (e.g., 4 mM KCl) and other ions, buffered to a physiological pH.
-
Bath Solution (Intracellular): Contains a high concentration of potassium (e.g., 154 mM KCl) and a calcium buffer (like EGTA) to control the free Ca²⁺ concentration at a specific level (e.g., 0.3 µM).[15]
-
-
Procedure:
-
Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Apply voltage protocols, such as voltage ramps (e.g., -120 mV to +80 mV) or steps, to elicit channel activity.[15]
-
Record baseline channel activity (control).
-
Perfuse the bath with a solution containing the BKCa activator (e.g., 10 µM this compound or NS 1619) and record the resulting change in current.
-
Data Analysis: The increase in current at a given voltage or the leftward shift in the voltage-activation curve indicates channel activation.
-
2. In Vivo Vasodilation Assay
This protocol assesses the effect of BKCa activators on blood vessel diameter in a living animal model.
-
Animal Model: Male Wistar rats (8-10 weeks old) are commonly used.[7][8]
-
Anesthesia and Preparation:
-
Procedure:
-
Measure the baseline diameter of retinal arterioles using a fundus camera and image analysis software.
-
Administer the BKCa activator intravenously (e.g., this compound at 10-100 µg/kg or NS 1619 at 0.1-1.0 µg/kg).[7][8]
-
Continuously monitor and record the diameter of the arterioles, as well as systemic blood pressure and heart rate.
-
For inhibitor studies, an antagonist like iberiotoxin (20 pmol/eye) can be injected intravitreally prior to the administration of the activator to confirm the mechanism of action.[7][8]
-
-
Data Analysis: The percentage increase in arteriolar diameter from the baseline is calculated to determine the vasodilatory effect.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathway of BKCa channel activation.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK channel - Wikipedia [en.wikipedia.org]
- 3. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 7. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NS 1619 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Neuroprotective Strategies in Ischemic Stroke: BMS-191011 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of BMS-191011, a potent large-conductance Ca2+-activated potassium (BKCa) channel opener, with other prominent stroke therapies. The content is designed to offer an objective overview of performance based on available experimental data, detailing methodologies and mechanisms of action to inform future research and drug development in the field of ischemic stroke therapeutics.
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The current mainstay of acute treatment revolves around reperfusion strategies, which are limited by a narrow therapeutic window. Neuroprotective agents that can mitigate ischemic neuronal injury represent a critical unmet need. This guide evaluates the neuroprotective potential of this compound against established and investigational therapies, including Edaravone, Citicoline, Nerinetide, and Therapeutic Hypothermia. Each therapy is assessed based on its mechanism of action, preclinical efficacy in animal models of stroke, and clinical trial outcomes where available.
Data Presentation: A Comparative Overview of Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies for each therapeutic modality. It is important to note that direct head-to-head comparative studies are limited; therefore, data is compiled from individual studies and should be interpreted in the context of their specific experimental conditions.
Table 1: Preclinical Efficacy of Neuroprotective Therapies in Animal Models of Ischemic Stroke
| Therapeutic Agent | Animal Model | Dosage and Administration | Key Efficacy Endpoints | Reference |
| This compound | Rodent models of stroke | Intravenous injection; 10-100 μg/kg | Reported neuroprotective activities. Specific quantitative data on infarct volume reduction and neurological score improvement in MCAO models is not readily available in public literature. | [1][2] |
| Edaravone | Rat MCAO model | 10, 20, 30 mg/kg (oral), twice daily for 7 days, starting 5 hours post-MCAO | Dose-dependent improvement in behavioral data. Significant reduction in cerebral infarction area. | [3] |
| Citicoline | Rat MCAO model | 50, 100, 150 mg/kg (i.p.), daily for 12 weeks | Significant neuroprotective effects against MCAO-induced neuronal damage. | [4] |
| Nerinetide (NA-1) | Mouse tMCAO model (30 & 60 min) | 10 nmol/g (intravenous), once at the beginning of recanalization | No significant reduction in infarct volume or improvement in neurological scores in a replication study. | [5] |
| Therapeutic Hypothermia | Various rodent stroke models | Cooling to 32-35°C for several hours | Significant reduction in infarct volume (up to 44% in a meta-analysis) and improved functional outcomes. | [6] |
Table 2: Clinical Efficacy of Neuroprotective Therapies in Acute Ischemic Stroke Patients
| Therapeutic Agent | Clinical Trial/Study | Dosage and Administration | Key Efficacy Endpoints | Reference |
| This compound | Not available | Not applicable | No clinical trial data available for stroke. | |
| Edaravone | Multiple trials | 30 mg, twice daily (intravenous infusion) for 14 days | Improved functional outcomes (modified Rankin Scale ≤2) at 90 days compared to placebo. | [7] |
| Citicoline | Pooled analysis of 10 RCTs (n=4281) | 500-2000 mg/day (oral or intravenous) | Little to no difference in all-cause mortality compared to placebo. | [8] |
| Nerinetide (NA-1) | ESCAPE-NA1 (n=1105) | Single 2.6 mg/kg intravenous dose | No overall benefit. In patients not receiving alteplase, showed improved functional outcomes and reduced mortality. | [9][10] |
| Therapeutic Hypothermia | Various trials | Systemic or selective cooling | Feasible and safe in some studies, but large phase III trials have not consistently demonstrated improved functional outcomes. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used preclinical model to simulate ischemic stroke.
-
Animal Species: Typically adult male Sprague-Dawley or Wistar rats, or C57BL/6 mice.
-
Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane or pentobarbital sodium.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 60, 90, or 120 minutes for transient MCAO) before the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Confirmation of Ischemia: Cerebral blood flow reduction is often monitored using Laser Doppler Flowmetry.
-
Outcome Assessment:
-
Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (pale) area represents the infarcted tissue.
-
Neurological Deficit Score: A battery of behavioral tests is used to assess motor, sensory, and reflex functions. Common scoring systems include the Bederson score, the modified Neurological Severity Score (mNSS), and the Garcia scale.[11][12]
-
Therapeutic Hypothermia Protocol in Rodent Stroke Models
-
Induction of Hypothermia: Cooling can be initiated before, during, or after the ischemic insult.
-
Methods of Cooling:
-
Surface Cooling: Placing the animal on a cooling blanket or using ice packs.
-
Systemic Cooling: Intravenous infusion of cold saline.
-
-
Temperature Monitoring: Core body temperature is continuously monitored using a rectal probe and maintained at the target temperature (e.g., 32-35°C).
-
Duration of Hypothermia: The cooling period typically ranges from 1 to 24 hours.
-
Rewarming: Animals are slowly rewarmed to normothermia to prevent rebound hyperthermia and other complications.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these therapies is fundamental for rational drug design and combination therapy approaches.
This compound: BKCa Channel Activation
This compound is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels.[13][14] The activation of these channels is thought to be neuroprotective through the following mechanism:
Caption: this compound signaling pathway in neuroprotection.
Edaravone: Free Radical Scavenging
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to ischemic neuronal damage.[2][15]
Caption: Edaravone's mechanism as a free radical scavenger.
Citicoline: Membrane Biosynthesis and Repair
Citicoline is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal membranes. Its neuroprotective effects are attributed to its role in membrane stabilization and repair.[8][16]
Caption: Citicoline's role in membrane biosynthesis and neuroprotection.
Nerinetide (NA-1): PSD-95 Inhibition
Nerinetide is a peptide that disrupts the interaction between the NMDA receptor and postsynaptic density protein 95 (PSD-95), thereby inhibiting downstream excitotoxic signaling.[9]
Caption: Nerinetide's mechanism of action via PSD-95 inhibition.
Experimental Workflow Diagrams
Visualizing the experimental workflow provides a clear understanding of the study design and procedures.
Preclinical Evaluation of a Neuroprotective Agent in an MCAO Model
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels | Semantic Scholar [semanticscholar.org]
- 8. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of BKca channels mediates hippocampal neuronal death after reoxygenation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection in an Experimental Model of Multiple Sclerosis via Opening of Big Conductance, Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Augmentation of M-Type (KCNQ) Potassium Channels as a Novel Strategy to Reduce Stroke-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurological tests for functional outcome assessment in rodent models of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Validating BMS-191011 Efficacy: A Comparative Guide to Iberiotoxin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the large-conductance calcium-activated potassium (BK) channel opener, BMS-191011, with alternative compounds, focusing on the validation of its efficacy through inhibition by iberiotoxin. The data presented is intended to offer an objective overview supported by experimental evidence to aid in the design and interpretation of studies targeting BK channels.
Comparative Efficacy of BK Channel Openers
The efficacy of this compound and its alternatives, NS 1619 and NS11021, as BK channel openers has been evaluated in various experimental systems. A key method for validating that the observed effects are mediated through BK channels is the use of iberiotoxin, a potent and selective blocker of these channels.
| Compound | Chemical Class | Potency (EC50) | Iberiotoxin Sensitivity | Key Findings |
| This compound | Oxadiazolone | Not explicitly reported in reviewed studies | Demonstrated | The vasodilator effects of this compound in rat retinal arterioles are significantly diminished by iberiotoxin, confirming its action on iberiotoxin-sensitive BK channels in vivo.[1] |
| NS 1619 | Benzimidazolone | ~10 – 30 µM | Not demonstrated in a comparative in vivo study | In contrast to this compound, the vasodilator response to NS 1619 in rat retinal arterioles was not significantly affected by iberiotoxin, suggesting a different mechanism or interaction with iberiotoxin-resistant BK channel subtypes.[1] |
| NS11021 | Biarylthiourea | 0.4 - 2.1 µM | Demonstrated | The effects of NS11021 on urinary bladder smooth muscle and in patch-clamp studies are blocked by iberiotoxin, confirming its mechanism of action via BK channels.[2][3] |
Signaling Pathway and Mechanism of Action
This compound, as a BK channel opener, facilitates the outward flow of potassium ions (K+) across the cell membrane. This hyperpolarizes the cell, making it less excitable. Iberiotoxin acts as an antagonist by binding to the outer vestibule of the BK channel, physically occluding the pore and preventing K+ efflux. The co-application of iberiotoxin is a critical control to demonstrate that the physiological effects of this compound are indeed mediated by the opening of BK channels.
Experimental Protocols
Validating BK Channel Opener Efficacy using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps to validate the efficacy of a BK channel opener, such as this compound, and to confirm its mechanism of action using the selective BK channel blocker, iberiotoxin.
1. Cell Preparation:
-
Culture cells endogenously expressing BK channels (e.g., vascular smooth muscle cells, specific neuronal cell lines) or a cell line stably transfected with the BK channel α-subunit (e.g., HEK293).
-
Plate cells onto glass coverslips suitable for patch-clamp recording and allow them to adhere and grow to 50-70% confluency.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. Free Ca²⁺ concentration can be buffered to a desired level (e.g., 1 µM) to study Ca²⁺-dependent activation.
-
Compound Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and iberiotoxin (e.g., 1 mM in water). Dilute to final working concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
4. Experimental Procedure:
-
Baseline Recording: Record baseline whole-cell currents in response to a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).
-
Application of BK Channel Opener: Perfuse the cell with the external solution containing the desired concentration of this compound. Repeat the voltage-step protocol to record the potentiated BK currents.
-
Inhibition with Iberiotoxin: Co-perfuse the cell with the external solution containing both this compound and a saturating concentration of iberiotoxin (e.g., 100 nM). Record the currents again using the same voltage-step protocol to observe the inhibition of the this compound-induced current.
-
Washout: Perfuse with the control external solution to demonstrate the reversibility of the drug effects, if possible.
5. Data Analysis:
-
Measure the peak outward current amplitude at each voltage step for each condition (baseline, this compound, this compound + iberiotoxin).
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of inhibition by iberiotoxin to quantify the contribution of BK channels to the effect of this compound.
Logical Relationship for Efficacy Validation
The validation of this compound's efficacy as a BK channel opener relies on a clear logical framework. The observed physiological or electrophysiological effect must be present upon application of this compound and subsequently be reversed or significantly reduced by the specific BK channel blocker, iberiotoxin. This confirms that the compound's mechanism of action is indeed through the targeted BK channels.
References
Validating BMS-191011 Target Engagement with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-191011, a potent opener of the large-conductance Ca2+-activated potassium (BKCa) channel, with alternative modulators.[1][2] It details the use of knockout models for target validation and presents supporting experimental data and protocols to aid in the design and interpretation of studies aimed at confirming on-target activity.
Executive Summary
This compound is a selective activator of the BKCa channel (also known as KCa1.1 or Maxi-K), a key regulator of neuronal excitability and smooth muscle tone.[1][2] Validating that the pharmacological effects of this compound are directly mediated by this channel is crucial for its development as a therapeutic agent. The use of knockout animal models, specifically those lacking the gene encoding the pore-forming α-subunit of the BKCa channel (KCNMA1), offers a definitive method for such target validation. This guide compares this compound with the alternative BKCa channel opener NS 1619 and the selective inhibitor iberiotoxin, and proposes a framework for utilizing KCNMA1 knockout mice to unequivocally demonstrate target engagement.
Comparative Analysis of BKCa Channel Modulators
The following table summarizes the key characteristics of this compound and its alternatives.
| Compound | Mechanism of Action | Potency | Key Features |
| This compound | BKCa Channel Opener | At 1 µM, increases BKCa current to 126% over control.[2] | Shown to be effective in in vivo models of stroke.[2] |
| NS 1619 | BKCa Channel Opener | EC50 for vasodilation: ~10-30 µM. EC50 for mitochondrial membrane potential: 3.6 µM.[3] | Widely used as a tool compound for studying BKCa channels. |
| Iberiotoxin | BKCa Channel Blocker | IC50: ~2 nM. | A highly potent and selective peptide toxin inhibitor of BKCa channels. |
Target Validation Using Knockout Models
The most rigorous method to confirm that the physiological effects of a compound are mediated by its intended target is to assess its activity in a biological system lacking that target. The generation of mice with a targeted deletion of the KCNMA1 gene provides an invaluable tool for validating the on-target effects of BKCa channel modulators.[4][5][6]
Phenotype of KCNMA1 Knockout Mice:
KCNMA1 knockout mice are viable but exhibit a range of distinct phenotypes, including:
These phenotypes directly reflect the physiological roles of BKCa channels and provide a baseline against which the effects of a BKCa modulator can be assessed.
Proposed Experimental Workflow for this compound Target Validation:
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in an excised patch of cell membrane, providing precise control over the intracellular environment.
Objective: To compare the effects of this compound and NS 1619 on the activity of single BKCa channels.
Materials:
-
HEK293 cells stably expressing human BKCa channels (KCNMA1)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.2
-
Bath solution (in mM): 140 KCl, 10 HEPES, with varying concentrations of free Ca2+ (e.g., 1, 10, 100 µM), pH 7.2
-
This compound and NS 1619 stock solutions in DMSO
Procedure:
-
Culture HEK293 cells expressing BKCa channels on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Excise the membrane patch in the inside-out configuration.
-
Perfuse the intracellular face of the patch with the bath solution containing a known concentration of free Ca2+.
-
Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) and record the resulting single-channel currents.
-
Apply this compound or NS 1619 to the bath solution at various concentrations and repeat the voltage-step protocol.
-
Analyze the single-channel data to determine the open probability (Po) of the BKCa channel at each voltage and drug concentration.
-
Construct dose-response curves to determine the EC50 values for this compound and NS 1619.
KCNMA1 Knockout Mouse Generation
The generation of KCNMA1 knockout mice has been previously described.[4][5] Briefly, this involves using CRISPR/Cas9 technology to introduce a frameshift mutation in the KCNMA1 gene, leading to a non-functional protein.
Signaling Pathway
The BKCa channel plays a critical role in cellular excitability. Its activation by either membrane depolarization or an increase in intracellular calcium leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces excitability. This compound acts as a positive allosteric modulator, increasing the channel's open probability.
Conclusion
The use of KCNMA1 knockout mice provides a definitive approach to validate the on-target engagement of this compound. By comparing the pharmacological effects of this compound in wild-type and knockout animals, researchers can unequivocally demonstrate that its mechanism of action is mediated through the BKCa channel. This guide provides the necessary framework, comparative data, and experimental protocols to facilitate such a study, ultimately strengthening the preclinical data package for this promising therapeutic candidate.
References
- 1. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NS11021 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. KCNMA1 Knockout Mice (Jackson Labs stock no. 035902) | Explore Technologies [techfinder.stanford.edu]
- 5. KCNMA1-linked channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms of Epileptic Encephalopathy Caused by KCNMA1 Loss-of-Function Mutations [frontiersin.org]
Replicating Key Findings from BMS-191011 Stroke Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings from preclinical stroke studies involving BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels. The data presented here is intended to facilitate the replication of these pivotal experiments and to offer a comparative analysis of its neuroprotective effects.
Quantitative Data Summary
This compound has demonstrated neuroprotective efficacy in rodent models of ischemic stroke. The primary quantitative finding from these studies is a significant reduction in infarct volume following administration of a this compound prodrug.
| Parameter | Animal Model | Treatment | Dosage Range | Time of Administration | Observed Effect |
| Cortical Infarct Volume | Rat, Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous prodrug of this compound | 100 pg/kg to 1 mg/kg | 2 hours post-occlusion | 12-17% reduction in infarct volume[1] |
Mechanism of Action: BKCa Channel Activation and Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of BKCa channels.[2][3][4][5][6][7] This activation is believed to contribute to neuroprotection via multiple mechanisms, including vasodilation and neuronal hyperpolarization, which can counteract the detrimental effects of ischemia.
Signaling Pathway
The proposed signaling pathway for the neuroprotective action of this compound is initiated by its binding to and opening of BKCa channels on vascular smooth muscle cells and neurons. This leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. In blood vessels, this causes vasodilation, potentially improving collateral blood flow to the ischemic penumbra. In neurons, hyperpolarization can reduce excitotoxicity by making it more difficult for neurons to reach the threshold for firing action potentials in response to excessive glutamate release during ischemia.
Experimental Protocols
The following protocols are based on the available information from studies on this compound and its prodrugs, supplemented with standard methodologies for preclinical stroke research.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical procedure is designed to induce a focal ischemic stroke.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or normotensive rat strains (e.g., Wistar, Sprague-Dawley) are commonly used.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
3. Occlusion Procedure (Permanent MCAO):
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a filament (e.g., 4-0 monofilament nylon suture with a rounded tip) through an incision in the ECA stump.
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Permanently ligate the ECA stump around the filament.
-
Suture the incision.
4. Post-operative Care:
-
Provide post-operative analgesia as required.
-
Monitor the animal for recovery from anesthesia.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical neuroprotection study using the MCAO model.
Infarct Volume Measurement
1. Brain Sectioning:
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal.
-
Harvest the brain and section it into coronal slices of uniform thickness (e.g., 2 mm).
2. TTC Staining:
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for approximately 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
3. Image Analysis:
-
Acquire digital images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices, often with a correction for edema.
Neurological Scoring
Comparison with Alternatives
This compound's mechanism of action as a BKCa channel opener places it in a class of neuroprotective agents that aim to mitigate the downstream effects of ischemic injury. Its efficacy can be compared to other neuroprotective strategies targeting different aspects of the ischemic cascade, such as NMDA receptor antagonists or free radical scavengers. The reported 12-17% reduction in infarct volume provides a benchmark for comparison with other investigational stroke therapies in similar preclinical models. It is important to note that a related compound, BMS-204352, also a BKCa channel opener, has undergone more extensive clinical evaluation for stroke.[8]
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurological Exam in Rats Following Stroke and Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Report of the State Auditor of Georgia, year ended June 30, 1957, Supplement - Digital Library of Georgia [dlg.usg.edu]
A Preclinical Neuroprotection Comparison: BMS-191011 Versus Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective agent BMS-191011 against a placebo in preclinical models of neuroprotection. This compound is a potent opener of the large-conductance Ca2+-activated potassium (BKCa) channels and has been investigated for its potential therapeutic effects in ischemic stroke. This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in neuroprotective drug discovery.
Quantitative Data Summary
Table 1: Representative Neuroprotective Efficacy in a Rat MCAO Model
| Treatment Group | Infarct Volume (% of Hemisphere) | Neurological Deficit Score (mNSS) |
| Placebo (Vehicle) | 35 ± 5% | 10 ± 2 |
| This compound | Data not available | Data not available |
Note: The placebo data is representative of typical results from rat MCAO studies. The absence of specific data for this compound highlights a gap in the publicly available literature.
Signaling Pathway and Experimental Workflow
To understand the context of the preclinical data, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating a neuroprotective agent in a preclinical stroke model.
Experimental Protocols
The following is a representative experimental protocol for a preclinical neuroprotection study using the MCAO model in rats. This protocol is based on commonly used methodologies in the field.
Objective: To evaluate the neuroprotective efficacy of a test compound (e.g., this compound) compared to a placebo in a rat model of transient focal cerebral ischemia.
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimatized for at least 7 days before surgery.
2. Surgical Procedure: Middle Cerebral Artery Occlusion (MCAO)
-
Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Surgical Preparation: The rat is placed in a supine position, and the surgical area on the neck is shaved and disinfected. Body temperature is maintained at 37°C using a heating pad.
-
Vessel Exposure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
Occlusion: The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm until it blocks the origin of the middle cerebral artery (MCA). Occlusion is maintained for a defined period (e.g., 90 minutes).
-
Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion.
3. Drug Administration:
-
Groups: Animals are randomly assigned to two groups:
-
Treatment Group: Receives this compound at a predetermined dose and route of administration (e.g., intravenous).
-
Placebo Group: Receives the vehicle (placebo) solution via the same route and volume as the treatment group.
-
-
Timing: The drug or placebo is administered at a specific time point relative to the onset of ischemia or reperfusion (e.g., 30 minutes after MCAO).
4. Assessment of Neuroprotection:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a standardized scale, such as the modified Neurological Severity Score (mNSS). This scale evaluates motor, sensory, reflex, and balance functions.
-
Infarct Volume Measurement:
-
Following the neurological assessment, animals are euthanized, and their brains are removed.
-
The brains are sectioned into 2 mm coronal slices.
-
The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct area in each slice is quantified using image analysis software, and the total infarct volume is calculated and expressed as a percentage of the total hemispheric volume.
-
5. Statistical Analysis:
-
Data are presented as mean ± standard deviation (SD).
-
Statistical significance between the treatment and placebo groups is determined using an appropriate statistical test, such as a Student's t-test or ANOVA. A p-value of less than 0.05 is typically considered statistically significant.
Comparative Efficacy of BMS-191011 and Other BKCa Channel Openers on Vascular Smooth Muscle Relaxation
A Cross-Validation Guide for Researchers
This guide provides a comparative analysis of BMS-191011 and other large-conductance Ca2+-activated potassium (BKCa) channel openers, focusing on their effects on vascular smooth muscle relaxation. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.
Introduction
Relaxation of vascular smooth muscle is a critical physiological process, and modulation of ion channels that regulate vascular tone is a key area of pharmacological research. This compound is a potent opener of BKCa channels, which play a significant role in regulating vascular smooth muscle membrane potential and, consequently, vasodilation.[1] This guide compares the effects of this compound with other known BKCa channel openers, providing a detailed examination of their vasodilatory properties.
Data Presentation: Comparative Vasodilatory Effects
The following tables summarize the quantitative data on the vasodilatory effects of this compound and its comparators on vascular smooth muscle.
Table 1: In Vivo Vasodilation of Rat Retinal Arterioles
| Compound | Dose | Route of Administration | Percentage Increase in Arteriole Diameter (Mean ± SEM) | Reference |
| This compound | 10 µg/kg | Intravenous | Not specified | [1] |
| This compound | 30 µg/kg | Intravenous | Not specified | [1] |
| This compound | 100 µg/kg | Intravenous | ~15% | [1] |
| NS 1619 | 0.1 µg/kg | Intravenous | Not specified | [1] |
| NS 1619 | 0.3 µg/kg | Intravenous | Not specified | [1] |
| NS 1619 | 1.0 µg/kg | Intravenous | ~12% | [1] |
Note: The referenced study did not provide specific percentage increases for all doses but presented the data graphically. The values provided are estimations from the published graphs.
Table 2: In Vitro Effects of BKCa Channel Openers on Vascular Smooth Muscle
| Compound | Concentration | Vessel Type | Effect | Reference |
| NS 1619 | 10-30 µM | Various smooth muscles | EC50 for relaxation | [2] |
| GoSlo-SR-5-130 | 1.8 µM | Bladder smooth muscle cells | EC50 for hyperpolarization | [3] |
| MaxiPost (BMS-204352) | Not specified | Not specified | Positive modulator of BKCa channels | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
In Vivo Measurement of Retinal Artery Diameter in Rats
This protocol is adapted from studies investigating the effects of vasoactive compounds on retinal circulation.[1][5][6][7][8][9][10]
1. Animal Preparation:
- Male Wistar rats (8-10 weeks old) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneally).
- The trachea is cannulated to ensure a clear airway, and the animal is artificially ventilated.
- A femoral artery is cannulated for continuous monitoring of arterial blood pressure.
- A femoral vein is cannulated for intravenous drug administration.
- Body temperature is maintained at 37°C using a heating pad.
2. Measurement of Retinal Arteriolar Diameter:
- The pupils are dilated with a topical mydriatic agent (e.g., 1% tropicamide).
- The fundus is visualized using a fundus camera equipped with a high-resolution digital camera.
- Baseline images of the retinal vasculature are captured.
- The internal diameter of a selected retinal arteriole is measured using image analysis software.
3. Drug Administration and Data Collection:
- A baseline recording of the arteriolar diameter is obtained for a stable period (e.g., 10 minutes).
- The test compound (e.g., this compound) or vehicle is administered intravenously at escalating doses.
- Images of the retinal arteriole are captured continuously or at fixed intervals after each dose.
- Changes in arteriolar diameter are measured and expressed as a percentage of the baseline diameter.
- To confirm the involvement of BKCa channels, a selective blocker such as iberiotoxin (e.g., 20 pmol/eye) can be administered via intravitreal injection prior to the administration of the BKCa channel opener.
In Vitro Isolated Artery Tension Measurement
This protocol is a standard method for assessing the direct effects of compounds on vascular smooth muscle contractility.[11][12][13][14][15]
1. Tissue Preparation:
- A segment of a resistance artery (e.g., mesenteric or cerebral artery) is carefully dissected from a euthanized animal.
- The artery is cleaned of surrounding adipose and connective tissue in cold physiological salt solution (PSS).
- The artery is cut into small rings (approximately 2 mm in length).
2. Mounting in a Wire Myograph:
- Two small-diameter wires are carefully passed through the lumen of the arterial ring.
- The wires are attached to a force transducer and a micrometer, respectively, in a small-volume organ bath.
- The organ bath is filled with PSS, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
3. Equilibration and Viability Check:
- The arterial ring is allowed to equilibrate for at least 60 minutes under a resting tension.
- The viability of the smooth muscle is tested by contracting the artery with a high-potassium solution (e.g., 60 mM KCl).
- The presence of a functional endothelium can be confirmed by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with a vasoconstrictor (e.g., phenylephrine).
4. Dose-Response Curve Generation:
- The arterial ring is pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).
- Once a stable contraction is achieved, the BKCa channel opener is added to the organ bath in a cumulative manner at increasing concentrations.
- The relaxation at each concentration is recorded until a maximal response is achieved or the concentration range of interest has been covered.
- The relaxation is expressed as a percentage of the pre-contraction tension.
Mandatory Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for In Vivo Vasodilation Study
Caption: Workflow for in vivo retinal arteriole dilation study.
References
- 1. This compound, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS1619-induced vasodilation is enhanced and differentially mediated in chronically hypoxic lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic effects of Maxipost (BMS-204352) and retigabine via activation of neuronal Kv7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Measuring Retinal Vessel Diameter from Mouse Fluorescent Angiography Images [jove.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. In-vivo assessment of retinal vessel diameters and observer variability in mice: A methodological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinal circulation responses to systemic autonomic nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Assessment of Vascular Tone Responsiveness using Isolated Mesenteric Arteries with a Focus on Modulation by Perivascular Adipose Tissues [jove.com]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Meta-Analysis of BMS-191011 Efficacy in Preclinical Focal Ischemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical efficacy of BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels, in animal models of focal cerebral ischemia. Due to the limited publicly available data on this compound, this analysis includes data from its close structural and functional analog, BMS-204352, which has been more extensively studied in the context of stroke.
Executive Summary
This compound and its analog BMS-204352 have demonstrated neuroprotective effects in rodent models of focal ischemia, primarily through the activation of BKCa channels. This mechanism is believed to counteract the detrimental effects of ischemic-induced neuronal hyperexcitability and calcium overload. Preclinical studies, predominantly utilizing the middle cerebral artery occlusion (MCAO) model, have shown that these compounds can significantly reduce infarct volume. While promising, the translation of these findings to clinical efficacy in human stroke patients has not been successful, as evidenced by the failure of BMS-204352 in Phase III clinical trials. This guide summarizes the available preclinical data, details the experimental methodologies used, and provides a visual representation of the proposed signaling pathway.
Data Presentation: Efficacy of BMS-204352 in Focal Ischemia
The following tables summarize the quantitative data on the efficacy of BMS-204352 in reducing infarct volume in rat models of permanent middle cerebral artery occlusion (pMCAO).
Table 1: Efficacy of BMS-204352 in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (i.v.) | Administration Time | Animal Model | Primary Outcome | Result | Citation |
| BMS-204352 | 0.3 mg/kg | 2 hours post-occlusion | pMCAO in SHR | Cortical Infarct Volume | Significant reduction | [1][2][3] |
Table 2: Efficacy of BMS-204352 in Normotensive Wistar Rats
| Compound | Dose (i.v.) | Administration Time | Animal Model | Primary Outcome | Result | Citation |
| BMS-204352 | 1 µg/kg - 1 mg/kg | Not specified | pMCAO in Wistar Rats | Cortical Infarct Volume | Significant reduction | [1][2][3] |
Experimental Protocols
The primary model used to evaluate the efficacy of this compound and BMS-204352 in focal ischemia is the Middle Cerebral Artery Occlusion (MCAO) model in rats. This model mimics the vascular occlusion that occurs in a majority of human ischemic strokes.
Permanent Middle Cerebral Artery Occlusion (pMCAO) Protocol in Rats
This protocol provides a general overview of the pMCAO procedure. Specific parameters may vary between studies.
1. Animal Preparation:
-
Animal Strain: Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats are commonly used.[1][2][4]
-
Anesthesia: Anesthesia is induced and maintained using isoflurane or a combination of ketamine and xylazine.[5]
-
Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Other physiological parameters such as blood pressure and heart rate may be monitored.[6]
2. Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated distally.
-
A filament (e.g., a silicone-coated nylon suture) is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[5][6]
-
The successful occlusion is often confirmed by monitoring cerebral blood flow using techniques like laser Doppler flowmetry.
-
The filament is left in place for the duration of the experiment to induce permanent ischemia.[1]
3. Drug Administration:
-
BMS-204352 is typically dissolved in a suitable vehicle and administered intravenously (i.v.) at a specified time point post-MCAO (e.g., 2 hours).[1][2]
4. Outcome Assessment:
-
Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 48 hours) after MCAO, the animals are euthanized, and their brains are removed. The brains are then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue white, allowing for the quantification of infarct volume.[5]
-
Neurological Deficit Scoring: Neurological function is assessed using a battery of behavioral tests. A common scoring system is the Garcia scale or a composite neuroscore that evaluates motor function, sensory function, and reflexes.[7][8][9]
Mandatory Visualization
Signaling Pathway of this compound/BMS-204352 in Focal Ischemia
Caption: Proposed neuroprotective mechanism of this compound in focal ischemia.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Standard workflow for evaluating neuroprotective agents in MCAO models.
References
- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the Optimal Duration of Middle-Cerebral Artery Occlusion Consistently Resulting in Isolated Cortical Selective Neuronal Loss in the Spontaneously Hypertensive Rat? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1spbgmu.ru [1spbgmu.ru]
- 8. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of BMS-191011 and its Water-Soluble Prodrugs for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BK) channels, has demonstrated significant neuroprotective effects in preclinical models of stroke. However, its clinical development has been hampered by poor aqueous solubility. To address this limitation, water-soluble prodrugs of this compound have been synthesized and evaluated. This guide provides an objective comparison of the in vivo performance of this compound and its leading water-soluble prodrug, a deoxycarnitine ester, based on available experimental data.
Executive Summary
Data Presentation
In Vivo Efficacy in a Rat Model of Focal Stroke
The neuroprotective efficacy of the water-soluble deoxycarnitine ester prodrug of this compound was evaluated in a rat model of permanent middle cerebral artery occlusion (MCAO). The prodrug was administered as a single intravenous injection two hours after the occlusion.[1]
| Compound | Dose Range (i.v.) | Outcome Measure | Result |
| Deoxycarnitine Ester Prodrug of this compound | 100 pg/kg to 1 mg/kg | Cortical Infarct Volume Reduction | 12-17% reduction |
Note: Specific in vivo efficacy data for this compound in the same experimental model is not available in the reviewed literature, precluding a direct quantitative comparison of potency.
Physicochemical and In Vitro Conversion Properties
| Compound | Key Property | Observation |
| This compound | Aqueous Solubility | Poor |
| Deoxycarnitine Ester Prodrug | Aqueous Solubility | Significantly enhanced |
| Deoxycarnitine Ester Prodrug | In Vitro Conversion | Undergoes extensive conversion to this compound in rat and human plasma and blood.[1] |
Experimental Protocols
In Vivo Model of Focal Stroke (Middle Cerebral Artery Occlusion - MCAO)
The efficacy of the this compound prodrug was assessed using the MCAO model in rats, a standard preclinical model for ischemic stroke.
Objective: To evaluate the neuroprotective effect of the compound by measuring the reduction in infarct volume following induced focal cerebral ischemia.
Methodology:
-
Animal Model: Male rats are typically used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A filament is inserted into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
In the case of the study with the this compound prodrug, a permanent MCAO model was used, meaning the filament was left in place.
-
-
Drug Administration:
-
The deoxycarnitine ester prodrug of this compound was administered as a single intravenous (i.v.) injection.
-
The administration occurred two hours after the permanent occlusion of the MCA.[1]
-
-
Assessment of Infarct Volume:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
The area of infarction in each brain slice is measured, and the total infarct volume is calculated.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Comparison
Caption: Experimental workflow for the in vivo comparison of this compound and its prodrug.
Signaling Pathway of this compound in Neuroprotection
Caption: Signaling pathway of this compound-mediated neuroprotection.
Conclusion
The development of a water-soluble deoxycarnitine ester prodrug of this compound represents a successful strategy to overcome the formulation challenges associated with the parent compound. In vivo studies have confirmed that this prodrug is effectively converted to this compound and exerts a neuroprotective effect in a rat model of ischemic stroke. While a direct in vivo comparison of the potency and pharmacokinetic profiles of the prodrug and the parent compound is not publicly available, the enhanced aqueous solubility of the prodrug is a significant advantage for its potential clinical application in acute neurological conditions. Further studies directly comparing the two entities would be beneficial for a complete understanding of their relative in vivo performance.
References
Safety Operating Guide
Proper Disposal of BMS-191011: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent KCa1.1 (BK) channel opener, BMS-191011, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this guide provides essential safety and logistical information based on best practices for the handling and disposal of potent, non-volatile research compounds. All procedures outlined herein should be executed in strict accordance with institutional, local, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding with any disposal activities.
Key Chemical and Physical Properties of this compound
A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one[1][2][3][4] |
| Molecular Formula | C₁₆H₁₀ClF₃N₂O₃[2][4] |
| Molecular Weight | 370.71 g/mol [1][4] |
| CAS Number | 202821-81-6[2][4] |
| Appearance | White solid[4] |
| Solubility | Soluble in DMSO (up to 100mM) and ethanol (up to 15mM)[2] |
| Storage | Store solid at room temperature.[2][4] Store solutions at -20°C for up to one month.[2] |
Standard Operating Procedure for the Disposal of this compound
The following step-by-step protocol is a general guideline for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE) Requirement:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
Disposal of Solid, Unused this compound:
-
Consult EHS: Prior to initiating any disposal procedure, contact your institution's EHS office for guidance specific to potent chemical compounds.
-
Packaging: Keep the compound in its original, securely sealed container. If repackaging is necessary, use a compatible container that is clearly labeled with the chemical name ("this compound"), CAS number (202821-81-6), and appropriate hazard warnings.
-
Waste Stream: This compound must be disposed of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly approved by your EHS office.
-
Institutional Pickup: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
Disposal of this compound Solutions (e.g., in DMSO or ethanol):
-
Waste Collection: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must specify all components, including the solvent (e.g., DMSO) and the solute (this compound), with their approximate concentrations.
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.
-
Institutional Pickup: Schedule a pickup for the hazardous waste container with your institution's EHS office.
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Contaminated glassware and surfaces should first be rinsed with a suitable solvent capable of solubilizing this compound, such as ethanol or DMSO. This rinsate must be collected and treated as hazardous waste.
-
Secondary Wash: Following the initial rinse, wash the glassware and surfaces with a suitable laboratory detergent and water.
-
Final Rinse: Perform a thorough final rinse with water.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling BMS-191011
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BMS-191011. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₀ClF₃N₂O₃ |
| Molecular Weight | 370.71 g/mol |
| CAS Number | 202821-81-6 |
| Appearance | White solid |
| Purity | >95% to ≥98% (HPLC)[1] |
Table 2: Solubility Data
| Solvent | Concentration |
| DMSO | 100 mM[1] or 125 mg/mL (337.19 mM)[2] |
| Ethanol | 15 mM[1] or 3 mg/mL[3] |
| DMF | 10 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.3 mg/mL[3] |
Table 3: Storage and Stability
| Condition | Temperature | Duration |
| Solid (Powder) | Room Temperature or -20°C | ≥ 2 years[3] |
| In Solvent | -20°C | Up to 1 month[1] |
| -80°C | Up to 1 year[2] | |
| Shipping | Ambient Temperature | Stable for shipping[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety.
-
Eye Protection : Chemical safety goggles or a face shield should be worn, especially when handling the solid compound or solutions, to protect against splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Dispose of contaminated gloves after use.
-
Body Protection : A laboratory coat must be worn. Ensure it is kept clean and worn buttoned.
-
Footwear : Closed-toe shoes are essential to protect from chemical spills.
-
Respiratory Protection : If handling large quantities of the powder or if there is a risk of aerosol formation, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a fume hood.
Operational Plan: Handling and Experimental Protocol
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Preparation of Stock Solutions
-
Preparation : Before handling, ensure all necessary PPE is donned. Prepare the work area, preferably in a chemical fume hood, by cleaning the surfaces and gathering all necessary equipment (e.g., analytical balance, vials, appropriate solvents, vortex mixer).
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust.
-
Solubilization : Add the appropriate solvent to the vial containing the this compound powder. For example, to prepare a 100 mM stock solution in DMSO, add the calculated volume of DMSO.
-
Mixing : Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability at higher temperatures.
-
Storage : If not for immediate use, store the stock solution at -20°C for up to one month or at -80°C for longer-term storage.[1][2] Before use, allow the solution to equilibrate to room temperature and ensure no precipitation has occurred.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste : Unused this compound powder and any contaminated items (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and solvent washes should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Decontamination : All work surfaces and equipment should be thoroughly decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
Consult and adhere to your institution's specific guidelines for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
